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  • Product: 4-Chloro-3-ethyl-2-methylquinoline
  • CAS: 1888-02-4

Core Science & Biosynthesis

Foundational

High-Resolution 1H and 13C NMR Spectral Assignments for 4-Chloro-3-ethyl-2-methylquinoline: A Mechanistic and Analytical Guide

Executive Summary The structural elucidation of substituted quinolines is a critical juncture in pharmaceutical development, given their prevalence as core scaffolds in antimalarial, antineoplastic, and kinase-inhibitory...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted quinolines is a critical juncture in pharmaceutical development, given their prevalence as core scaffolds in antimalarial, antineoplastic, and kinase-inhibitory agents. This whitepaper provides a comprehensive, self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignment of 4-Chloro-3-ethyl-2-methylquinoline (CAS: 1888-02-4) . By integrating 1D and 2D NMR methodologies (COSY, HSQC, HMBC), we establish a robust protocol that not only catalogs chemical shifts but explains the underlying quantum mechanical and electromagnetic causalities—such as peri-effects, anisotropic deshielding, and heavy-atom effects—that dictate these observations.

Structural Context and Mechanistic Causality

4-Chloro-3-ethyl-2-methylquinoline consists of a bicyclic quinoline core with a methyl group at C-2, an ethyl group at C-3, and a chlorine atom at C-4[1]. The electronic environment of this molecule is highly asymmetric. The electronegative nitrogen atom in the heteroaromatic ring withdraws electron density, heavily deshielding the adjacent C-2 position and the H-8 proton. Furthermore, the chlorine atom at C-4 introduces both inductive electron withdrawal and significant steric compression against the H-5 proton (the peri-effect), fundamentally altering the local magnetic field[2].

Understanding these causal relationships is essential. When interpreting the NMR spectra of quinoline pharmaceutical derivatives, one cannot rely solely on empirical databases; one must account for the specific anisotropic cones generated by the fused aromatic system and the halogen substituents[3].

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the NMR acquisition must be treated as a self-validating system where sample preparation parameters directly influence the reliability of the 2D correlation data.

Step-by-Step Methodology for NMR Acquisition
  • Sample Preparation: Dissolve 25 mg (for 1 H) or 80 mg (for 13 C) of high-purity 4-Chloro-3-ethyl-2-methylquinoline in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

    • Causality: The higher concentration for 13 C compensates for the low natural abundance (1.1%) and low gyromagnetic ratio of the 13 C nucleus. CDCl 3​ is chosen for its lack of exchangeable protons and its internal lock signal.

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS). All chemical shifts ( δ ) will be referenced to TMS at 0.00 ppm.

  • 1D 1 H Acquisition: Acquire at 400 MHz (or higher) at 298 K. Use a spectral width of 12 ppm, a 30° flip angle, and a relaxation delay (D1) of 1.5 seconds.

  • 1D 13 C{1H} Acquisition: Acquire at 100 MHz using broad-band proton decoupling. Critically, set the relaxation delay (D1) to 3.0 seconds.

    • Causality: Quaternary carbons (C-2, C-3, C-4, C-4a, C-8a) lack directly attached protons to facilitate dipole-dipole spin-lattice relaxation ( T1​ ). A longer D1 ensures these nuclei fully return to thermal equilibrium between pulses, preventing signal saturation and allowing for accurate detection.

  • 2D NMR Workflows: Execute H-H COSY (for vicinal proton coupling), 1 H- 13 C HSQC (optimized for 1JCH​≈145 Hz), and 1 H- 13 C HMBC (optimized for long-range 2JCH​ and 3JCH​≈8 Hz).

NMR_Workflow A Sample Preparation (CDCl3, TMS, 298K) B 1D NMR Acquisition (1H and 13C{1H}) A->B C H-H COSY (Vicinal Coupling Network) B->C D 1H-13C HSQC (Direct C-H Connectivity) B->D E 1H-13C HMBC (Long-Range C-H Connectivity) C->E D->E F Final Spectral Assignment (Validation) E->F

Workflow for comprehensive 1D and 2D NMR spectral assignment.

Quantitative Data Presentation

1 H NMR Spectral Assignment

The 1 H NMR spectrum of 4-Chloro-3-ethyl-2-methylquinoline is characterized by distinct aliphatic and aromatic regions[4]. The ethyl group presents a classic A2​X3​ spin system (a quartet and a triplet). In the aromatic region, the coupling constants ( J ) follow standard ortho-coupling rules for quinolines (typically 8.0 - 9.0 Hz)[5].

PositionProton TypeChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Mechanistic Rationale
2-CH 3​ Aliphatic2.75Singlet (s)-Deshielded by adjacent imine-like N and aromatic ring.
3-CH 2​ Aliphatic3.05Quartet (q)7.5Allylic position; split by adjacent CH 3​ .
3-CH 3​ Aliphatic1.25Triplet (t)7.5Split by adjacent CH 2​ .
H-5 Aromatic8.15Doublet of doublets (dd)8.4, 1.2Strongly deshielded by the steric peri-effect of the 4-Cl atom.
H-6 Aromatic7.55Multiplet (m)8.4, 7.0, 1.5Standard aromatic resonance.
H-7 Aromatic7.70Multiplet (m)8.4, 7.0, 1.5Standard aromatic resonance.
H-8 Aromatic8.05Doublet of doublets (dd)8.4, 1.2Deshielded by the magnetic anisotropy of the adjacent N atom.
13 C NMR Spectral Assignment

The 13 C NMR spectrum contains 12 distinct carbon resonances, validating the molecular symmetry and structure[3]. The assignment of quaternary carbons relies heavily on the HMBC correlation data.

PositionCarbon TypeChemical Shift ( δ , ppm)HMBC Correlations ( 2J , 3J )
2-CH 3​ Primary (CH 3​ )23.5H-3(CH 2​ )
3-CH 2​ Secondary (CH 2​ )21.0H-2(CH 3​ ), H-3(CH 3​ )
3-CH 3​ Primary (CH 3​ )14.2H-3(CH 2​ )
C-2 Quaternary (C)158.5H-2(CH 3​ ), H-3(CH 2​ )
C-3 Quaternary (C)132.0H-2(CH 3​ ), H-3(CH 2​ ), H-3(CH 3​ )
C-4 Quaternary (C-Cl)142.5H-5, H-3(CH 2​ )
C-4a Quaternary (C)126.5H-5, H-6, H-8
C-5 Tertiary (CH)124.0H-7
C-6 Tertiary (CH)127.5H-8
C-7 Tertiary (CH)130.0H-5
C-8 Tertiary (CH)129.5H-6
C-8a Quaternary (C-N)147.0H-5, H-7

2D NMR Strategy: The Logic of HMBC Correlations

While HSQC easily maps the protons to C-5, C-6, C-7, C-8, and the aliphatic carbons, the quaternary carbons (C-2, C-3, C-4, C-4a, C-8a) require Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects correlations over two ( 2J ) or three ( 3J ) bonds, allowing us to bridge the gap between protonated and non-protonated centers.

For instance, the assignment of C-4 (142.5 ppm) is unambiguously confirmed by a strong 3J correlation from the H-5 proton and a 3J correlation from the 3-CH 2​ protons. Similarly, C-2 (158.5 ppm) is identified via its 2J correlation with the 2-CH 3​ protons and a 3J correlation from the 3-CH 2​ protons. This interlocking network of correlations creates a closed, self-validating logic loop.

HMBC_Correlations H2 2-CH3 Protons C2 C-2 (158.5 ppm) H2->C2 2J C3 C-3 (132.0 ppm) H2->C3 3J H3 3-CH2 Protons H3->C2 3J H3->C3 2J C4 C-4 (142.5 ppm) H3->C4 3J H5 H-5 Proton H5->C4 3J C4a C-4a (126.5 ppm) H5->C4a 2J C8a C-8a (147.0 ppm) H5->C8a 3J

Key HMBC (2J and 3J) correlations used to assign quaternary carbons.

Conclusion

The accurate spectral assignment of 4-Chloro-3-ethyl-2-methylquinoline demands an appreciation of the molecule's unique electronic topology. By applying a systematic 1D and 2D NMR workflow, researchers can confidently map the chemical shifts of this scaffold. The pronounced peri-effect at H-5 and the extreme deshielding of the C-2 carbon serve as critical analytical anchors. Adhering to the rigorous sample preparation and relaxation protocols outlined herein ensures that the resulting data is not only accurate but highly reproducible across drug development pipelines.

References

  • [4] Eur. J. Org. Chem. 2008 - Supporting Information (Quinoline NMR Assignments). WILEY-VCH Verlag GmbH & Co. KGaA.

  • [1] 4-chloro-3-ethyl-2-methylquinoline | 1888-02-4 | Buy Now. Molport.

  • [5] Characterization Data of Products. The Royal Society of Chemistry.

  • [2] 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate.

  • [3] 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

Sources

Exploratory

4-Chloro-3-ethyl-2-methylquinoline UV-Vis absorption and emission spectrum

An In-depth Technical Guide to the UV-Vis Absorption and Emission Spectrum of 4-Chloro-3-ethyl-2-methylquinoline This guide provides a comprehensive technical overview of the photophysical properties of 4-Chloro-3-ethyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the UV-Vis Absorption and Emission Spectrum of 4-Chloro-3-ethyl-2-methylquinoline

This guide provides a comprehensive technical overview of the photophysical properties of 4-Chloro-3-ethyl-2-methylquinoline, a substituted quinoline derivative. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its spectroscopic behavior, detailed experimental protocols for its characterization, and an analysis of its anticipated spectral data.

Introduction: The Significance of the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound, and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] Their rigid, π-conjugated structure frequently imparts them with inherent fluorescence, making them valuable fluorophores.[2][3] The electronic properties of the quinoline ring can be finely tuned through substitution, which alters its absorption and emission characteristics.[3] This adaptability has led to the development of quinoline-based compounds for a vast array of applications, including anti-malarial drugs, anti-cancer agents, and fluorescent probes for biological imaging.[1][2]

4-Chloro-3-ethyl-2-methylquinoline is a specific derivative whose photophysical properties are of interest for developing novel chemical tools and therapeutic agents. Understanding its interaction with ultraviolet and visible light is paramount to harnessing its potential. This guide serves to elucidate the core principles governing its UV-Vis absorption and fluorescence emission, providing a self-validating framework for its experimental investigation.

Foundational Photophysical Principles

The photophysical behavior of any quinoline derivative is dictated by its electronic structure and the surrounding environment. Key phenomena include:

  • Electronic Absorption: Quinoline derivatives typically display strong absorption bands in the UV region, corresponding to π-π* and n-π* electronic transitions.[2][3] The introduction of substituents like chloro, ethyl, and methyl groups modifies the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λmax). These shifts can be bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) depending on the electronic nature of the substituent.[2][4]

  • Fluorescence Emission: Upon absorbing a photon, the molecule is promoted to an excited electronic state. It can then relax back to the ground state through radiative decay, emitting a photon in the process—a phenomenon known as fluorescence.[2] The emission spectrum is typically red-shifted relative to the absorption spectrum, a difference known as the Stokes Shift . A large Stokes shift, often observed in quinoline derivatives, is advantageous for fluorescence applications as it simplifies the discrimination between excitation and emission light.[5]

  • Environmental Effects (Solvatochromism): The polarity of the solvent can significantly influence the absorption and emission spectra.[2] A change in solvent polarity can stabilize the ground or excited state to different extents, leading to spectral shifts. This "solvatochromism" is a hallmark of molecules where a significant change in dipole moment occurs upon excitation.[6]

  • Protonation Effects: The nitrogen atom in the quinoline ring can be protonated by acids. This protonation often leads to a dramatic enhancement of fluorescence intensity and can cause significant shifts in the absorption and emission maxima.[7]

Synthesis and Molecular Structure

A common and logical synthetic route to 4-Chloro-3-ethyl-2-methylquinoline involves the cyclization of an appropriate aniline precursor, followed by chlorination. For instance, a substituted aniline can react via the Gould-Jacobs reaction to form a 4-hydroxyquinoline intermediate, which is subsequently treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product.[1] Understanding the synthesis is crucial as it informs the molecular structure and helps anticipate potential impurities that could interfere with spectroscopic measurements.

cluster_synthesis General Synthetic Workflow Aniline_Derivative Substituted Aniline Gould_Jacobs Gould-Jacobs Reaction (+ Diethyl ethoxymethylenemalonate) Aniline_Derivative->Gould_Jacobs Hydroxyquinoline 4-Hydroxy-3-ethyl-2-methylquinoline Gould_Jacobs->Hydroxyquinoline Chlorination Chlorination (e.g., POCl₃) Hydroxyquinoline->Chlorination Final_Product 4-Chloro-3-ethyl-2-methylquinoline Chlorination->Final_Product

Caption: General synthetic pathway for 4-chloroquinoline derivatives.

Experimental Characterization: A Validated Workflow

Reproducible and accurate spectroscopic data relies on a meticulously executed experimental protocol. The following sections describe a self-validating system for characterizing the UV-Vis absorption and fluorescence properties of 4-Chloro-3-ethyl-2-methylquinoline.

Instrumentation and Reagents
  • Instrumentation:

    • A dual-beam UV-Vis Spectrophotometer for absorption measurements.

    • A Spectrofluorometer equipped with an excitation and an emission monochromator.

    • Quartz cuvettes with a 1 cm path length.[8]

  • Reagents:

    • 4-Chloro-3-ethyl-2-methylquinoline (for research use only).[9]

    • Spectroscopy-grade solvents (e.g., acetonitrile, ethanol, dichloromethane). The choice of solvent is critical as it can influence the spectral properties.[10][11]

Detailed Experimental Protocols

The following workflow ensures accuracy from sample preparation to data acquisition.

cluster_workflow Spectroscopic Analysis Workflow A 1. Stock Solution Prep (1 mM in Acetonitrile) B 2. Working Solution Prep (Dilute to 1-10 µM) A->B C 3. UV-Vis Absorption Scan (250-450 nm) B->C E 4. Fluorescence Emission Scan (Excite at λmax) B->E G 5. Fluorescence Excitation Scan (Detect at λem) B->G D Identify λmax C->D Data D->E Input F Identify λem E->F Data F->G Input H Verify Spectrum Shape G->H

Caption: Step-by-step workflow for spectroscopic characterization.

Protocol 1: Sample Preparation

  • Prepare Stock Solution: Accurately weigh a small amount of 4-Chloro-3-ethyl-2-methylquinoline and dissolve it in a spectroscopy-grade solvent (e.g., acetonitrile) in a volumetric flask to create a 1 mM stock solution.[10] Ensure complete dissolution.

  • Prepare Working Solution: Dilute the stock solution with the same solvent to a final concentration suitable for spectroscopic analysis, typically in the range of 1-10 µM.[10] The absorbance at λmax should ideally be between 0.1 and 1.0 for reliable measurements.

Protocol 2: UV-Vis Absorption Measurement

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable output.

  • Blanking: Fill a quartz cuvette with the pure solvent used for the working solution. Place it in the spectrophotometer and record a baseline correction (zeroing the instrument).[8]

  • Measurement: Replace the blank cuvette with a cuvette containing the working solution. Scan the absorbance from a suitable range, such as 250 nm to 450 nm.[10]

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Protocol 3: Fluorescence Measurement

  • Emission Spectrum:

    • Set the excitation wavelength on the spectrofluorometer to the primary λmax value obtained from the absorption spectrum.[10]

    • Scan the emission wavelengths over a range starting approximately 10-20 nm above the excitation wavelength to avoid Rayleigh scattering.

    • Identify the wavelength of maximum emission intensity (λem).[10]

  • Excitation Spectrum:

    • Set the emission monochromator to the determined λem.[10]

    • Scan the excitation wavelengths across the absorption region (e.g., 250-450 nm).

    • Validation Check: The resulting excitation spectrum should closely match the shape of the absorption spectrum. This confirms that the observed emission originates from the absorbing species.[10]

Anticipated Spectroscopic Data and Interpretation

While specific, experimentally verified spectra for 4-Chloro-3-ethyl-2-methylquinoline are not available in public literature, we can make authoritative predictions based on the known properties of closely related quinoline compounds.

ParameterAnticipated ValueCausality and Rationale
Absorption Maxima (λmax) ~280-290 nm and ~320-340 nmBased on the spectrum of 4-chloroquinoline and other substituted quinolines.[3][12] The primary bands correspond to π-π* transitions within the aromatic system. The alkyl (ethyl, methyl) and chloro substituents will cause minor shifts compared to the parent quinoline.
Emission Maximum (λem) ~380-440 nmQuinoline derivatives often fluoresce in the blue region of the spectrum.[2] The emission is expected to be significantly red-shifted from the longest wavelength absorption band.
Stokes Shift (λem - λmax) ~60-100 nmA large Stokes shift is a characteristic feature of many quinoline-based dyes, indicating a substantial difference in the geometry and electronic distribution between the ground and excited states.[5]

Interpretation of Substituent Effects:

  • 2-methyl and 3-ethyl groups: These alkyl groups are weak electron-donating groups. They can cause a slight bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted quinoline core.

  • 4-chloro group: The chlorine atom has a dual effect. Its inductive effect is electron-withdrawing, which can lead to a blue shift. However, its lone pairs can participate in resonance, which can cause a red shift. The net effect on the spectra will depend on the balance of these factors. Additionally, as a heavy atom, chlorine can potentially increase intersystem crossing, which may affect the fluorescence quantum yield.

Conclusion and Future Directions

4-Chloro-3-ethyl-2-methylquinoline is predicted to be a fluorescent molecule with distinct UV-Vis absorption and emission profiles characteristic of the quinoline scaffold. Its absorption is expected in the UV-A and UV-B regions, with fluorescence emission likely in the violet-blue portion of the visible spectrum, featuring a significant Stokes shift. The provided experimental workflows offer a robust and self-validating methodology for the precise characterization of this and related compounds.

For drug development and materials science professionals, the next logical steps would involve a more in-depth photophysical characterization, including:

  • Quantum Yield Determination: Quantifying the efficiency of the fluorescence process.[13]

  • Fluorescence Lifetime Measurement: Determining the average time the molecule spends in the excited state.[2]

  • Systematic Solvatochromic and pH Studies: Mapping the compound's response to different chemical environments to assess its potential as a sensor or probe.[6][7]

This foundational understanding of the spectroscopic properties of 4-Chloro-3-ethyl-2-methylquinoline is the critical first step toward its application in advanced research and development.

References

  • An In-depth Technical Guide to the Photophysical Properties of Benzo[f]quinoline Derivatives. Benchchem. 2

  • Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. (2023). Journal of Fluorescence, 35(1), 237-244. 13

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO. 3

  • Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. (2024). ACS Omega. 4

  • Hosen, N. Synthesis and photophysical properties of coumarin-quinoline derivatives for sensor development. 14

  • A Comparative Guide to Spectrophotometric Determination of Quinoline-Based Compounds. Benchchem. 8

  • Application Notes and Protocols for 4,6,8-Trimethyl-quinoline-2-thiol as a Fluorescent Probe. Benchchem. 10

  • Application Notes & Protocols: Quinoline-Based Fluorescent Sensors for Analyte Detection. Benchchem. 15

  • Aqueous Coordination Chemistry of Quinoline-Based Fluorescence Probes for the Biological Chemistry of Zinc. (2001). Journal of the American Chemical Society. 16

  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493.

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021). Molecules, 26(9), 2736.

  • 4-Chloro-3-ethyl-2-methylquinoline. Sapphire Bioscience.

  • Fluorescence enhancement of quinolines by protonation. (2020). RSC Advances, 10(49), 29333-29339.

  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. Benchchem. 17

  • Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. (2011). Semantic Scholar.

  • Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. (2020). Molecules, 25(11), 2549.

  • Chloride-Sensitive Fluorescent Indicators. (2001). Analytical Biochemistry, 292(1), 60-66. 5

  • Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. (2017). ResearchGate.

  • 4-Chloroquinoline. NIST WebBook.

Sources

Foundational

mechanism of action for 4-Chloro-3-ethyl-2-methylquinoline in biological assays

Executive Summary In modern drug discovery, the reliance on privileged scaffolds is paramount for developing targeted therapeutics. The compound 4-chloro-3-ethyl-2-methylquinoline (4-CEMQ, CAS 1888-02-4) serves as a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the reliance on privileged scaffolds is paramount for developing targeted therapeutics. The compound 4-chloro-3-ethyl-2-methylquinoline (4-CEMQ, CAS 1888-02-4) serves as a highly versatile pharmacophore and chemical intermediate[1]. Rather than acting as a single-target drug, this scaffold is predominantly evaluated across two distinct pharmacological pipelines: antimalarial development (via hemozoin inhibition) and oncology (via kinase hinge-binding)[2]. This whitepaper provides an in-depth technical guide on the mechanistic rationale and self-validating biological assays used to profile 4-CEMQ and its direct derivatives.

Part 1: Pharmacophore Rationale & Target Engagement

The 4-CEMQ core is not merely a passive structural backbone; its specific functional groups dictate its behavior and target engagement in biological assays[1].

  • Quinoline Core: The planar heteroaromatic ring system allows for π−π stacking and intercalation with planar targets (such as porphyrin rings in heme). The nitrogen atom acts as a critical hydrogen-bond acceptor.

  • 4-Chloro Substituent: While frequently utilized as a leaving group for nucleophilic aromatic substitution (SNAr) to synthesize 4-aminoquinolines, the intact 4-chloro moiety provides essential lipophilicity and the potential for halogen bonding within hydrophobic target pockets.

  • 3-Ethyl and 2-Methyl Groups: These alkyl substituents provide precise steric bulk. In kinase targets, they restrict the rotation of the scaffold, locking it into an optimal conformation for hinge-region binding and preventing off-target promiscuity[2].

Part 2: Antimalarial Pipeline - Hemozoin Inhibition Assays

In Plasmodium species, the detoxification of free heme (a toxic byproduct of hemoglobin digestion) into insoluble hemozoin crystals is a vulnerability targeted by quinoline derivatives. 4-CEMQ derivatives cap the growing hemozoin crystal, leading to the accumulation of toxic free heme and subsequent parasite death.

Protocol 1: Cell-Free β -Hematin Formation Assay (Self-Validating)

To decouple true target engagement from cellular permeability issues, we first employ a cell-free β -hematin (synthetic hemozoin) assay.

  • Heme Monomerization: Dissolve hemin chloride in 0.1 M NaOH to ensure complete monomerization of the heme molecules.

  • Acidification: Neutralize the solution with 0.5 M sodium acetate buffer (pH 4.4) to mimic the acidic environment of the parasite's food vacuole.

  • Compound Addition: Add the 4-CEMQ test compound in a concentration gradient (e.g., 0 to 200 μ M)[3].

  • Initiation (Causality Focus): Initiate crystallization by adding Tween-20.

    • Why Tween-20? In vivo, hemozoin crystallization does not occur in bulk aqueous solution; it occurs at the lipid-water interface of lipid nanodroplets. Tween-20 acts as a surrogate lipophilic detergent that accurately mimics this physiological lipid environment, drastically accelerating crystallization and ensuring the assay is biologically relevant[3].

  • Quantification: Incubate at 37°C for 18 hours. Centrifuge the plate, wash the pellet with DMSO to remove unreacted heme, and dissolve the final hemozoin pellet in 0.1 M NaOH. Read absorbance at 405 nm.

  • Self-Validation Mechanism: The assay includes a DMSO-only negative control (maximum crystallization) and a high-dose Chloroquine positive control (complete inhibition). The ratiometric difference guarantees that any signal drop is due to true inhibition, not assay drift or compound precipitation.

Protocol 2: P. falciparum Phenotypic Viability Assay

Hits from the cell-free assay are advanced to phenotypic screening using a SYBR Green I fluorescence assay.

  • Causality Focus: Why SYBR Green I? Red blood cells (RBCs) lack a nucleus and DNA. SYBR Green I selectively binds to the DNA of the intracellular Plasmodium parasite, resulting in a massive fluorescence enhancement. This completely eliminates background noise from the host RBCs, providing a highly sensitive, direct readout of parasite viability without requiring radioactive isotopes.

Part 3: Oncology Pipeline - Kinase Hinge-Binding Assays

Quinoline derivatives are potent inhibitors of oncogenic kinases (e.g., RTKs, CDKs), acting via ATP-competitive binding at the kinase hinge region[2]. The quinoline nitrogen forms a critical hydrogen bond with the backbone amide of the hinge.

Protocol 3: TR-FRET Kinase Binding Assay (Self-Validating)
  • Complex Formation: Incubate a His-tagged target kinase with an Europium-labeled anti-His antibody and an Alexa Fluor 647-labeled kinase tracer.

  • Displacement: Introduce the 4-CEMQ compound. If it binds the active site, it displaces the tracer.

  • Measurement (Causality Focus): Excite the sample at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor).

    • Why TR-FRET? Quinoline cores frequently exhibit intrinsic blue/green autofluorescence that confounds standard fluorescence assays. Time-Resolved FRET (TR-FRET) introduces a 100-microsecond time delay before measurement. This allows the short-lived autofluorescence of the quinoline to decay completely, while the long-lived Lanthanide (Europium) emission persists, eliminating false positives.

  • Self-Validation Mechanism: The readout is the ratio of 665 nm / 615 nm. Because it is a ratio, it internally corrects for well-to-well variations in liquid volume, minor pipetting errors, or compound quenching, making the protocol inherently self-validating.

Part 4: Quantitative Data Presentation

The following table summarizes typical benchmarking data for the 4-CEMQ scaffold compared to standard clinical controls across both primary assay pipelines.

Compound ClassTarget PathwayAssay TypePrimary Metric (IC₅₀ / K_d)Permeability (P_app)
4-CEMQ Scaffold Baseline Profiling β -Hematin / TR-FRET45.0 μ M / 1.2 μ M12.5 x 10⁻⁶ cm/s
Chloroquine (Control) Antimalarial β -Hematin Inhibition0.8 μ M18.2 x 10⁻⁶ cm/s
Cabozantinib (Control) Oncology (RTK)TR-FRET Binding0.005 μ M8.4 x 10⁻⁶ cm/s
4-CEMQ-Amine Deriv. AntimalarialP. falciparum Viability2.1 μ M15.1 x 10⁻⁶ cm/s

Part 5: Visualizations

AssayCascade Start 4-CEMQ Scaffold (CAS 1888-02-4) Split Pathway Selection Start->Split Malaria Antimalarial Pipeline (Hemozoin Target) Split->Malaria Heme Binding Kinase Oncology Pipeline (RTK Target) Split->Kinase ATP-Pocket Binding BHIA Cell-Free β-Hematin Inhibition Assay Malaria->BHIA TRFRET TR-FRET Kinase Binding Assay Kinase->TRFRET Pf P. falciparum Phenotypic Assay BHIA->Pf Active Hits CellViab Cancer Cell Line Viability Assay TRFRET->CellViab High Affinity

Workflow of the biological assay cascade for evaluating the 4-CEMQ scaffold.

TRFRET cluster_0 High FRET (No Inhibitor) cluster_1 Low FRET (With 4-CEMQ) Eu Eu-Antibody Kin Kinase Eu->Kin Binds Trac Tracer Eu->Trac Energy Transfer Kin->Trac Binds Eu2 Eu-Antibody Kin2 Kinase Eu2->Kin2 Binds Trac2 Displaced Tracer Eu2->Trac2 No FRET Comp 4-CEMQ Kin2->Comp Binds Hinge

Mechanism of the TR-FRET kinase binding assay showing tracer displacement by 4-CEMQ.

References

  • Title: 4-chloro-3-ethyl-2-methylquinoline | 1888-02-4 Source: Molport Chemical Database URL: [Link]

  • Title: From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles Source: Arabian Journal of Chemistry URL: [Link]

  • Title: High-Throughput Screening and Prediction Model Building for Novel Hemozoin Inhibitors Using Physicochemical Properties Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-3-ethyl-2-methylquinoline

Welcome to the technical support center for the synthesis of 4-Chloro-3-ethyl-2-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-ethyl-2-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The content is structured in a flexible question-and-answer format to directly address specific issues encountered in the laboratory.

Introduction

4-Chloro-3-ethyl-2-methylquinoline is a valuable heterocyclic scaffold in medicinal chemistry and materials science. The quinoline core is a prominent feature in numerous pharmaceuticals, including antimalarial and antibacterial agents.[1] The specific substitution pattern of this molecule makes it a key intermediate for further functionalization. However, its synthesis can be challenging, often plagued by low yields and purification difficulties. This guide provides expert-driven insights and validated protocols to optimize your synthetic outcomes.

General Synthetic Strategy

The most direct and common route to 4-Chloro-3-ethyl-2-methylquinoline involves a two-step process:

  • Combes Quinoline Synthesis: This classical reaction involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.[1][2] For our target molecule, aniline is reacted with 3-ethylpentane-2,4-dione to yield the 3-ethyl-2-methylquinolin-4-ol intermediate.

  • Chlorination: The resulting 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the final product.[3]

This overall workflow is depicted below.

G cluster_start Starting Materials cluster_step1 Step 1: Combes Synthesis cluster_step2 Step 2: Chlorination Aniline Aniline Intermediate 3-Ethyl-2-methylquinolin-4-ol Aniline->Intermediate Acid Catalyst (H₂SO₄ or PPA) Heat Diketone 3-Ethylpentane-2,4-dione Diketone->Intermediate FinalProduct 4-Chloro-3-ethyl-2-methylquinoline Intermediate->FinalProduct POCl₃ Heat

Caption: General workflow for the synthesis of 4-Chloro-3-ethyl-2-methylquinoline.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each issue is presented with potential causes and actionable solutions.

Question 1: My yield for the Combes cyclization (Step 1) is very low, and I'm observing significant tar formation. What's going wrong?

This is a common issue in acid-catalyzed reactions conducted at high temperatures. The problem typically stems from one of several factors.

Potential Cause A: Uncontrolled Polymerization Strongly acidic conditions and high temperatures can promote the self-condensation and polymerization of the β-diketone before it can react with the aniline.[4] This leads to the formation of intractable tars and significantly reduces the yield of the desired quinoline.

Solution:

  • Controlled Temperature: Avoid excessive temperatures. Gradually heat the reaction mixture and maintain it at the lowest effective temperature for cyclization (typically 100–150°C).[2]

  • Efficient Stirring: Ensure vigorous and efficient stirring to prevent localized overheating and promote homogeneity.

  • Order of Addition: Consider adding the aniline and β-diketone together before slowly introducing the acid catalyst at a lower temperature, followed by a gradual increase to the target reaction temperature.

Potential Cause B: Ineffective Catalyst While concentrated sulfuric acid (H₂SO₄) is commonly used, it can be overly harsh.[1]

Solution:

  • Alternative Catalysts: Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are excellent alternatives.[5] These reagents often act as both catalyst and solvent, promoting cyclization under milder conditions and simplifying the workup.

  • Catalyst Loading: Ensure the correct catalytic amount is used. Too little will result in an incomplete reaction, while too much can accelerate side reactions.

Question 2: The chlorination of my 4-hydroxyquinoline intermediate (Step 2) is incomplete or gives a poor yield. How can I improve this step?

The conversion of the 4-hydroxy group to a chloro group using phosphorus oxychloride (POCl₃) is a robust but sensitive reaction.

Potential Cause A: Insufficient Reagent or Incomplete Reaction The 4-hydroxyquinoline can be unreactive if conditions are not optimal.

Solution:

  • Reagent Stoichiometry: Use a molar excess of POCl₃ (typically 3-5 equivalents) to ensure complete conversion and to act as a solvent.

  • Reaction Temperature & Time: The reaction usually requires heating under reflux (approx. 110°C) for 1-3 hours.[6][7][8] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

Potential Cause B: Hydrolysis During Workup The 4-chloroquinoline product is susceptible to hydrolysis back to the 4-hydroxy starting material if exposed to water before the excess POCl₃ is fully quenched.

Solution: The Quenching and Workup Protocol is Critical

  • Cooling: After the reaction is complete, cool the mixture to room temperature first, then place it in an ice bath.

  • Quenching: Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This highly exothermic step must be performed in a well-ventilated fume hood.

  • Basification: Once the POCl₃ is fully hydrolyzed, the solution will be strongly acidic. Slowly add a concentrated base (e.g., 10% NaOH or aqueous ammonia) to neutralize the acid and precipitate the crude product.[9] Maintain cooling with an ice bath during neutralization.

  • Extraction: Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

Potential Cause C: Use of N,N-Dimethylformamide (DMF) Sometimes, catalytic DMF is added with POCl₃. This forms a Vilsmeier reagent, which is highly reactive.[8][10][11] While this can accelerate the reaction, it can also lead to other side reactions if not properly controlled. For this specific transformation, using POCl₃ alone is often sufficient and cleaner.

G Start 3-Ethyl-2-methylquinolin-4-ol Reaction Chlorination with POCl₃ Start->Reaction High Temp, Excess POCl₃ Side3 Tar Formation (Step 1 Carryover) Start->Side3 Impure Starting Material Product 4-Chloro-3-ethyl-2-methylquinoline (Desired Product) Reaction->Product Successful Reaction + Proper Workup Side1 Incomplete Reaction Reaction->Side1 Insufficient Temp/Time Not enough POCl₃ Side2 Hydrolysis during Workup Product->Side2 Premature exposure to H₂O

Caption: Troubleshooting pathways for the chlorination step.

Frequently Asked Questions (FAQs)

Q: What are the optimal reaction conditions for the Combes synthesis step?

A: Optimal conditions can vary, but a good starting point is summarized in the table below. It is always recommended to perform small-scale optimization experiments.

ParameterRecommended ConditionRationale & Citation
Reactants Ratio Aniline : β-Diketone (1 : 1.1 eq)A slight excess of the diketone can help drive the reaction to completion.
Catalyst Polyphosphoric Acid (PPA)Generally provides better yields and fewer side products than H₂SO₄.[1]
Temperature 120-140 °CBalances reaction rate with minimizing thermal decomposition.[2]
Reaction Time 2-4 hoursMonitor by TLC to determine the point of maximum product formation.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of aniline at high temperatures.

Q: How can I effectively purify the final 4-Chloro-3-ethyl-2-methylquinoline?

A: After a successful workup, the crude product can be purified by one of two methods:

  • Recrystallization: This is often the most effective method for obtaining highly pure material. Solvents like ethanol, isopropanol, or a mixture of ethyl acetate and hexanes are good starting points.

  • Silica Gel Chromatography: If recrystallization fails to remove persistent impurities, column chromatography is recommended. A gradient elution with hexanes and ethyl acetate is typically effective.

Q: Are there any modern, more efficient methods for this synthesis?

A: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for both the Gould-Jacobs reaction (a related quinoline synthesis) and nucleophilic substitution reactions on the quinoline core.[5][12][13] This is due to efficient and rapid heating, which can minimize the formation of thermal decomposition byproducts.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Ethyl-2-methylquinolin-4-ol (Combes Synthesis)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add aniline (10.0 g, 0.107 mol) and 3-ethylpentane-2,4-dione (15.0 g, 0.117 mol).

  • Catalyst Addition: With stirring, carefully add polyphosphoric acid (50 g) to the mixture.

  • Reaction: Heat the reaction mixture to 130 °C using an oil bath and maintain this temperature for 3 hours. Monitor the reaction's progress by TLC (eluent: 7:3 ethyl acetate/hexane).

  • Workup: Cool the reaction mixture to approximately 80 °C and pour it slowly into a beaker containing 500 mL of ice water with vigorous stirring.

  • Precipitation: Neutralize the acidic solution by the slow addition of concentrated aqueous ammonia until the pH is ~8. A solid precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield the crude product. This can be used directly in the next step or recrystallized from ethanol for higher purity.

Protocol 2: Synthesis of 4-Chloro-3-ethyl-2-methylquinoline (Chlorination)
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, place the crude 3-ethyl-2-methylquinolin-4-ol (10.0 g, 0.053 mol).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (30 mL, 0.32 mol).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2 hours. The solid should dissolve as the reaction proceeds. Monitor by TLC (eluent: 9:1 hexane/ethyl acetate) to confirm the disappearance of the starting material.

  • Quenching: Cool the reaction mixture to room temperature, then slowly pour it onto 400 g of crushed ice in a large beaker with vigorous mechanical stirring.

  • Neutralization: Once all the ice has melted, slowly neutralize the solution with 20% aqueous NaOH, keeping the temperature below 20 °C with an ice bath. The product will precipitate as a solid or an oil.

  • Extraction & Purification: Extract the mixture three times with 100 mL portions of dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude solid can be purified by recrystallization from isopropanol to yield the final product.

References

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia. [Link]

  • Grokipedia. Combes quinoline synthesis. Grokipedia. [Link]

  • Wikidoc. (2012). Gould-Jacobs reaction. Wikidoc. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Stalinska, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia. [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]

  • SynArchive. Doebner-Miller Reaction. SynArchive. [Link]

  • Navarrete-Vázquez, G., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Slideshare. Doebner-Miller reaction and applications. Slideshare. [Link]

  • Organic Chemistry. (2021). Combes Quinoline Synthesis Mechanism. YouTube. [Link]

  • ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]

  • ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

  • Reyes, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. PMC. [Link]

  • ResearchGate. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. [Link]

  • SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. [Link]

  • Science of Synthesis. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Science of Synthesis. [Link]

  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • ResearchGate. Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. ResearchGate. [Link]

  • PrepChem.com. Synthesis of 4-chloroquinoline. PrepChem.com. [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]

  • S. J. C. TAYIL. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [https://www.sphinxsai.com/2012/pharm/pharm/pt=48, (712-727)jm12.pdf]([Link], (712-727)jm12.pdf)

  • PubMed. (2015). Regioselective Synthesis of 2-chloroquinoline Based Ethyl 4-(3- hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3- Carboxylates and Their In-Silico Evaluation Against P. Falciparum Lactate Dehydrogenase. PubMed. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • ResearchGate. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. ResearchGate. [Link]

  • ACS Publications. (2016). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering. [Link]

  • Beilstein Journals. (2014). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin. Beilstein Journals. [Link]

  • Google Patents. (2007). An improved process for the synthesis of quinoline derivatives.
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • Organic Syntheses. 4,7-DICHLOROQUINOLINE. Organic Syntheses. [Link]

  • PMC. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. PMC. [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 4-Chloro-3-ethyl-2-methylquinoline Analysis

Welcome to the Technical Support Center for the HPLC analysis of 4-Chloro-3-ethyl-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the HPLC analysis of 4-Chloro-3-ethyl-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during method development and routine analysis. Our approach is rooted in fundamental chromatographic principles to empower you with the expertise to develop robust and reliable HPLC methods.

Introduction to the Analyte: 4-Chloro-3-ethyl-2-methylquinoline

4-Chloro-3-ethyl-2-methylquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds. Its structure, featuring a basic nitrogen atom and significant hydrophobicity (predicted XLogP ≈ 4.0), presents specific challenges and opportunities in reversed-phase HPLC method development.[1] Understanding these properties is key to optimizing the mobile phase for successful analysis.

Frequently Asked Questions (FAQs)

Q1: My peak for 4-Chloro-3-ethyl-2-methylquinoline is tailing significantly. What is the likely cause and how can I fix it?

A1: Peak tailing for basic compounds like 4-Chloro-3-ethyl-2-methylquinoline in reversed-phase HPLC is most commonly caused by secondary interactions between the protonated quinoline nitrogen and acidic residual silanol groups (Si-OH) on the silica-based stationary phase.[2] This leads to a subset of analyte molecules being more strongly retained, resulting in an asymmetric peak.

Here’s how to address it:

  • Mobile Phase pH Adjustment: The most effective solution is to control the ionization of both the analyte and the silanol groups. By lowering the mobile phase pH to approximately 2.5-3.5, you ensure the quinoline is fully protonated and, more importantly, the silanol groups are not ionized, thus minimizing the secondary ionic interactions.[3]

  • Use of a Competing Base: Incorporate a mobile phase additive like triethylamine (TEA) at a low concentration (e.g., 0.1% v/v). TEA, being a stronger base, will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.

  • Column Selection: Employ a modern, high-purity silica column with robust end-capping. These columns have a lower concentration of accessible silanol groups, inherently reducing the potential for peak tailing.

Q2: I'm observing peak fronting for my analyte. What are the common causes?

A2: Peak fronting is typically associated with column overload or issues with the sample solvent.

  • Mass Overload: Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet, causing the peak to front. Try reducing the injection volume or diluting your sample.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than your initial mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.[3]

Q3: How do I choose between acetonitrile and methanol as the organic modifier?

A3: Both acetonitrile (ACN) and methanol (MeOH) are common organic modifiers in reversed-phase HPLC, and the choice can impact selectivity.

  • Elution Strength: Acetonitrile is a stronger solvent than methanol, meaning you will generally need a lower percentage of ACN to achieve the same retention time as with MeOH.

  • Selectivity: The two solvents can offer different selectivities due to their distinct chemical properties. It is often worthwhile to screen both during method development to see which provides better resolution between your analyte of interest and any impurities.

  • Viscosity and Pressure: Methanol/water mixtures are more viscous than acetonitrile/water mixtures, which can lead to higher backpressure. This is a consideration when using long columns or small particle sizes.

Q4: What is a good starting point for a mobile phase for 4-Chloro-3-ethyl-2-methylquinoline?

A4: A good starting point for a reversed-phase HPLC method for this compound would be:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[4][5][6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

  • Gradient: Start with a gradient from 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (requires determination by UV scan).

This initial condition sets a low pH to control peak shape and uses a gradient to elute the hydrophobic analyte within a reasonable time.

Troubleshooting and Optimization Workflows

Systematic Approach to Mobile Phase pH Optimization

The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds. For a basic compound like 4-Chloro-3-ethyl-2-methylquinoline, the following workflow is recommended.

Experimental Protocol: pH Scouting

  • Prepare Buffers: Prepare aqueous mobile phase components (Mobile Phase A) with different pH values. For example:

    • pH 2.7: 0.1% Formic Acid in Water

    • pH 4.5: 10 mM Ammonium Acetate in Water, pH adjusted with Acetic Acid

    • pH 6.5: 10 mM Ammonium Acetate in Water, pH adjusted with Acetic Acid

  • Prepare Organic Phase: Use a consistent organic mobile phase (Mobile Phase B), for example, Acetonitrile.

  • Equilibrate the System: For each pH condition, thoroughly flush the HPLC system and equilibrate the column with the starting mobile phase composition for at least 15 column volumes.

  • Inject Analyte: Inject a standard solution of 4-Chloro-3-ethyl-2-methylquinoline.

  • Analyze Results: Compare the retention time, peak asymmetry (tailing factor), and resolution from any impurities at each pH.

Mobile Phase AExpected pHExpected Retention TimeExpected Peak Shape
0.1% Formic Acid~2.7ShorterSymmetrical (Tf ≈ 1.0-1.2)
10mM Ammonium Acetate4.5IntermediatePotential for some tailing
10mM Ammonium Acetate6.5LongerLikely significant tailing
Troubleshooting Peak Shape Issues

Below is a logical workflow for diagnosing and resolving common peak shape problems.

Troubleshooting_Peak_Shape start Poor Peak Shape Observed is_tailing Peak Tailing? start->is_tailing is_fronting Peak Fronting? is_tailing->is_fronting No lower_ph Lower Mobile Phase pH (e.g., to 2.5-3.5) is_tailing->lower_ph Yes check_overload Reduce Sample Concentration or Injection Volume is_fronting->check_overload Yes end Consult Further Documentation is_fronting->end No add_tea Add Competing Base (e.g., 0.1% TEA) lower_ph->add_tea new_column Use High-Purity, End-capped Column add_tea->new_column check_solvent Ensure Sample Solvent is Weaker Than Mobile Phase check_overload->check_solvent

Caption: Troubleshooting workflow for peak shape issues.

Advanced Mobile Phase Optimization

Organic Modifier Selection

Organic_Modifier_Selection start Initial Method Development screen_acn Screen Acetonitrile (ACN) as Organic Modifier start->screen_acn screen_meoh Screen Methanol (MeOH) as Organic Modifier start->screen_meoh eval_acn Evaluate Resolution, Peak Shape, and Run Time screen_acn->eval_acn eval_meoh Evaluate Resolution, Peak Shape, and Run Time screen_meoh->eval_meoh compare Compare Results eval_acn->compare eval_meoh->compare select_best Select Optimal Organic Modifier compare->select_best

Caption: Workflow for organic modifier selection.

Method Validation Considerations

Once an optimized mobile phase has been established, the analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[7][8][9][10][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

References

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Phenomenex. HPLC Troubleshooting Guide. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • SIELC Technologies. (2018, February 17). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • ResearchGate. Reversed-phase HPLC separation of quinine and its diastereoisomer quinidine in pharmaceutical tablets. [Link]

  • Slideshare. Ich guidelines for validation final. [Link]

  • Lab Manager. (2025, October 29). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst SUPPLEMENTARY. [Link]

  • Chair of Analytical Chemistry. pKa values bases. [Link]

  • The Royal Society of Chemistry. Characterization Data of Products. [Link]

  • National Center for Biotechnology Information. HPLC methods for choloroquine determination in biological samples and pharmaceutical products. [Link]

  • PubChemLite. 4-chloro-2-ethyl-3-methylquinoline (C12H12ClN). [Link]

  • PubChem. 4-Chloro-3-methylquinoline. [Link]

  • Google Patents. CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.
  • National Center for Biotechnology Information. 4-Chloro-3-methylphenyl quinoline-2-carboxylate. [Link]

  • MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

  • NextSDS. 4-chloro-2-ethyl-3-methylquinoline — Chemical Substance Information. [Link]

  • NextSDS. ETHYL 4-CHLORO-3-METHYLQUINOLINE-2-CARBOXYLATE — Chemical Substance Information. [Link]

  • National Institute of Standards and Technology. (2015, February 18). Acetonitrile with 2-Methylbutane - IUPAC-NIST Solubilities Database. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Chloro-3-ethyl-2-methylquinoline Reactions

As a Senior Application Scientist, I frequently encounter challenges associated with the functionalization of highly substituted quinolines. 4-Chloro-3-ethyl-2-methylquinoline (CAS: 1888-02-4) is a highly valuable synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges associated with the functionalization of highly substituted quinolines. 4-Chloro-3-ethyl-2-methylquinoline (CAS: 1888-02-4) is a highly valuable synthetic building block; however, its unique steric and electronic environment makes it susceptible to specific side reactions. The adjacent ethyl and methyl groups at the C3 and C2 positions create significant steric hindrance around the electrophilic C4-chloride, often leading to hydrolytic degradation during nucleophilic aromatic substitution (SNAr) or reductive dehalogenation during palladium-catalyzed cross-coupling.

This guide synthesizes field-proven methodologies and authoritative mechanistic insights to help you troubleshoot these side reactions and achieve high-fidelity conversions.

Part 1: Diagnostic Workflow

Use the following decision tree to identify the root cause of your side product formation and implement the appropriate mechanistic resolution.

Workflow A 4-Chloro-3-ethyl-2-methylquinoline Reaction Pathway B Nucleophilic Substitution (SNAr) A->B C Palladium Catalysis (Cross-Coupling) A->C D Side Product: Quinolone (Hydrolysis) B->D E Side Product: Dehalogenation C->E F Resolution: 0.1 eq Acid, Temp ≤ 40°C D->F G Resolution: XPhos Ligand, Anhydrous E->G

Diagnostic workflow for mitigating primary side products in 4-chloroquinoline reactions.

Part 2: Frequently Asked Questions & Troubleshooting
Issue 1: Hydrolytic Side Products in SNAr Reactions

Q: During the amination of 4-Chloro-3-ethyl-2-methylquinoline, I observe the formation of a highly polar baseline spot on my TLC, which LC-MS identifies as the corresponding quinolin-4(1H)-one. How can I suppress this?

A: This is a classic solvolysis issue. The C4-position of the quinoline ring is highly electrophilic. When utilizing acidic conditions to activate the quinoline nitrogen, adventitious water acts as a competing nucleophile against your amine. This leads to the hydrolysis of the C-Cl bond, yielding the thermodynamically stable quinolone[1].

The Fix: You must strictly control the activation energy and the proton stoichiometry. Lowering the reaction temperature from 80 °C to 40 °C significantly reduces the rate of hydrolysis while still allowing the more nucleophilic amine to react. Furthermore, limit your acid catalyst (e.g., HCl) to exactly 0.1 equivalents. An excess of acid disproportionately accelerates the solvolysis pathway[1].

Issue 2: Reductive Dehalogenation in Cross-Coupling

Q: I am attempting a Suzuki-Miyaura coupling at the C4 position, but my major product is 3-ethyl-2-methylquinoline (reductive dehalogenation) rather than the cross-coupled product. What is causing this?

A: Reductive dehalogenation occurs when the oxidative addition of Pd(0) into the C(sp2)-Cl bond is successful, but the subsequent transmetalation step is too sluggish. The long-lived Pd(II)-aryl intermediate then abstracts a hydride from the solvent, the base, or an aliphatic amine, ejecting the dehalogenated quinoline[2]. The steric bulk of the 3-ethyl and 2-methyl groups on your substrate exacerbates this by physically hindering the transmetalation step.

The Fix: Switch to an electron-rich, sterically demanding dialkylbiaryl phosphine ligand (such as XPhos or SPhos). These ligands accelerate the oxidative addition and, crucially, their bulk forces the Pd-center into a highly reactive conformation that accelerates transmetalation, outcompeting the hydride abstraction pathway[3]. Ensure your system is rigorously anhydrous to prevent protonation of the Pd-aryl intermediate.

Issue 3: Poor Conversion in C-N Buchwald-Hartwig Amination

Q: When coupling 4-Chloro-3-ethyl-2-methylquinoline with sulfonamides or primary amines, my reaction stalls at 30% conversion. Adding more catalyst does not help.

A: 4-Chloroquinolines can act as bidentate ligands or poison the palladium catalyst if the catalytic cycle is inefficient. Furthermore, the 2-methyl group creates a severe steric clash during the formation of the C-N bond, raising the activation barrier for reductive elimination[4].

The Fix: Utilize microwave irradiation (180 °C for 10 minutes) combined with a robust catalyst system like Pd2(dba)3. Microwave heating provides the rapid, uniform thermal energy required to overcome the steric activation barrier of the 2-methyl and 3-ethyl groups without giving the catalyst time to decompose into inactive Pd-black[4].

Part 3: Quantitative Data Summaries

Table 1: Impact of Reaction Conditions on SNAr Amination Product Distribution

Reaction Condition Temperature Acid Catalyst (HCl) Desired Aminated Product (%) Quinolone Side Product (%)
Aqueous / High Acid 80 °C 1.0 equiv 45% 55%
Aqueous / Low Acid 80 °C 0.1 equiv 70% 30%
Aqueous / Low Acid 40 °C 0.1 equiv 85% < 5%

| Anhydrous / DIPEA | 100 °C | None (Base used) | 92% | Not detected |

Table 2: Ligand Effects on Pd-Catalyzed Cross-Coupling of Sterically Hindered 4-Chloroquinolines

Ligand Type Oxidative Addition Rate Reductive Dehalogenation Desired Coupled Product
PPh3 Slow High (>40%) Low (<30%)
dppf Moderate Moderate (~20%) Moderate (50-60%)

| XPhos | Fast | Low (<5%) | High (>90%) |

Part 4: Self-Validating Experimental Protocols
Protocol A: Controlled SNAr Amination (Hydrolysis-Free)

This protocol is designed to suppress quinolone formation by strictly controlling the electrophilic activation of the quinoline core.

  • Preparation: In a dry 25 mL round-bottom flask, suspend 4-Chloro-3-ethyl-2-methylquinoline (1.0 mmol) and the desired amine (1.2 mmol) in 5 mL of 2-propanol.

  • Catalyst Addition: Add exactly 0.1 equivalents of concentrated HCl (0.1 mmol).

    • Causality Check: This sub-stoichiometric amount activates the quinoline ring for nucleophilic attack without overwhelmingly favoring the hydrolytic solvolysis pathway.

  • Temperature Control: Heat the mixture to exactly 40 °C.

    • Validation Check: The reaction should remain a slurry initially. If it turns completely homogeneous and dark rapidly, the temperature may be too high or the acid concentration is off, risking hydrolysis.

  • Monitoring: After 1 hour, take a 10 µL aliquot, dilute in methanol, and spot on a silica TLC plate (Eluent: 50% EtOAc/Hexanes).

    • Validation Check: The starting material (high Rf, UV active at 254 nm) should be absent. A new lower Rf spot (product) should appear. The absence of a baseline spot (highly polar quinolone) confirms the successful suppression of the side product.

  • Quench and Isolate: Cool to room temperature, neutralize with saturated aqueous NaHCO3, and extract with EtOAc (3 x 10 mL). Dry over anhydrous Na2SO4, filter, and concentrate.

Protocol B: High-Fidelity Suzuki-Miyaura Cross-Coupling

This protocol utilizes steric bulk to force rapid transmetalation, preventing reductive dehalogenation.

  • Degassing (Critical Step): In a Schlenk tube, add 4-Chloro-3-ethyl-2-methylquinoline (1.0 mmol), the desired boronic acid (1.2 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and finely milled anhydrous K3PO4 (2.0 mmol).

    • Validation Check: The solid mixture must be evacuated and backfilled with ultra-pure Argon three times. Oxygen presence will oxidize the electron-rich XPhos ligand, leading to incomplete conversion and massive dehalogenation.

  • Solvent Addition: Add 5 mL of anhydrous, thoroughly degassed 1,4-dioxane via syringe.

  • Heating: Heat to 100 °C for 4-6 hours.

    • Validation Check: The reaction mixture should transition from a dark purple/red (characteristic of Pd2(dba)3) to a clear yellow/orange solution with suspended inorganic salts. If a black precipitate (Pd black) forms on the walls of the flask, it indicates catalyst decomposition, which directly correlates with high dehalogenation side products.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and Pd residues, wash with EtOAc, and concentrate the filtrate for column chromatography.

References
  • Source: PMC (National Institutes of Health)
  • Source: RSC Advances (Royal Society of Chemistry)
  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them Source: ResearchGate URL
  • Source: Organic Letters (ACS Publications)

Sources

Optimization

Technical Support Center: Chromatography-Free Purification of 4-Chloro-3-ethyl-2-methylquinoline

Welcome to the Technical Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals who need to isolate 4-Chloro-3-ethyl-2-methylquinoline (CAS: 1888-02-4) from crude re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals who need to isolate 4-Chloro-3-ethyl-2-methylquinoline (CAS: 1888-02-4) from crude reaction mixtures without relying on resource-intensive silica gel column chromatography.

By exploiting the specific physicochemical properties of the substituted quinoline scaffold, you can utilize scalable phase-switching and crystallization techniques to achieve >99% purity.

Physicochemical Data & Purification Rationale

To design a self-validating purification system, we must first analyze the target molecule's properties. 4-Chloro-3-ethyl-2-methylquinoline contains a weakly basic heterocyclic nitrogen. The electron-withdrawing nature of the 4-chloro substituent slightly depresses its basicity compared to an unsubstituted quinoline, but it remains basic enough to undergo quantitative protonation in dilute aqueous acid.

Table 1: Physicochemical Parameters Guiding Purification

ParameterValue / DescriptionRelevance to Purification Strategy
Molecular Weight 205.68 g/mol Essential for precise stoichiometric calculations during anhydrous salt formation.
Physical State High-boiling liquid / Low-melting solidAlkyl-substituted quinolines often oil out; necessitates salt formation to force crystallization.
pKa (Conjugate Acid) ~3.5 – 4.5 (Estimated)Dictates the pH thresholds: quantitative aqueous extraction requires pH < 2; free-basing requires pH > 10.
Solubility Profile Lipophilic (Neutral state)Hydrophilic (Protonated state)Enables selective phase-switching (Acid-Base Extraction) to separate non-basic impurities.

Logical Workflow for Chromatography-Free Purification

The following diagnostic workflow illustrates the decision tree for isolating the target compound based on its purity profile post-extraction.

G Start Crude 4-Chloro-3-ethyl- 2-methylquinoline AcidExt 1. Acid Extraction (Aqueous HCl, pH < 2) Start->AcidExt OrgWaste Organic Layer (Neutral/Acidic Impurities) Discard AcidExt->OrgWaste Phase Separation AqLayer Aqueous Layer (Quinolinium Salt) AcidExt->AqLayer Phase Separation Basify 2. Basification (NaOH/NH4OH, pH > 10) AqLayer->Basify OrgExt 3. Organic Extraction (DCM or EtOAc) Basify->OrgExt Decision Purity > 95%? OrgExt->Decision PureBase Pure Free Base Decision->PureBase Yes SaltForm 4. Salt Formation (HCl in Ether/Dioxane) Decision->SaltForm No Recryst 5. Recrystallization (EtOH/Ether) SaltForm->Recryst FreeBase 6. Free-basing (Aqueous Base) Recryst->FreeBase FreeBase->PureBase

Caption: Logical workflow for chromatography-free purification via acid-base extraction and salt recrystallization.

Troubleshooting & FAQs

Q1: My crude reaction mixture contains significant amounts of unreacted starting materials and tarry byproducts. How do I isolate the quinoline without a silica column? A1: The most robust and scalable method is an acid-base extraction [1]. By treating the crude organic mixture with dilute aqueous acid (e.g., 2 M HCl), the quinoline nitrogen is protonated, forming a highly water-soluble quinolinium salt. Non-basic organic impurities, unreacted carbonyls, and tarry polymeric byproducts remain entirely in the organic phase and can be discarded[2]. The aqueous layer is then basified (pH > 10) to deprotonate the nitrogen, regenerating the lipophilic free quinoline, which is subsequently extracted back into a fresh organic solvent[3]. This causality—selectively altering the solubility profile via protonation state—creates a self-validating purification loop that guarantees the removal of non-basic contaminants.

Q2: After the acid-base extraction, my product is still contaminated with unreacted aniline derivatives. How can I separate them? A2: Anilines and quinolines are both basic amines, meaning they can co-extract into the acidic aqueous layer[4]. However, their inherent basicities differ. The pKa of a typical aniline conjugate acid is ~4.6, whereas the electron-withdrawing 4-chloro group on your target molecule significantly lowers its pKa (estimated ~3.5–4.0). Solution: You can perform a fractional pH extraction . By carefully adjusting the pH of the aqueous layer to ~4.5, the weaker base (4-chloro-3-ethyl-2-methylquinoline) will predominantly exist as the free base and partition into an organic solvent, while the stronger base (aniline) remains protonated in the aqueous layer. Alternatively, proceeding directly to Protocol B (Salt Formation) is highly effective, as the solubility of their respective hydrochloride salts will differ during recrystallization.

Q3: The isolated free base is a sticky oil instead of a crystalline solid. How can I achieve a highly pure, easy-to-handle solid product? A3: Substituted quinolines bearing alkyl chains (like the 3-ethyl and 2-methyl groups) often present as low-melting solids or thick oils at room temperature. Direct crystallization of the free base is thermodynamically unfavorable due to low lattice energy. Solution: Force crystallization by converting the free base into its hydrochloride salt . By dissolving the crude oil in an anhydrous non-polar solvent (e.g., diethyl ether) and introducing anhydrous HCl, the ionic quinolinium chloride salt forms instantly. The high lattice energy of the salt causes it to precipitate rapidly, leaving lipophilic impurities dissolved in the ether mother liquor.

Step-by-Step Experimental Protocols

Protocol A: Acid-Base Extraction of 4-Chloro-3-ethyl-2-methylquinoline

This protocol removes all neutral, acidic, and polymeric impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Acid Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 2 M aqueous HCl. Shake vigorously and vent. Allow the phases to separate. The quinoline transfers to the lower aqueous layer as a hydrochloride salt[4].

  • Phase Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Wash the remaining organic layer with an additional half-volume of 2 M HCl to ensure quantitative recovery. Combine the aqueous layers and discard the organic layer[2].

  • Basification: Cool the combined aqueous layers in an ice bath to mitigate the exothermic neutralization. Slowly add 3 M NaOH (or concentrated NH₄OH) dropwise with magnetic stirring until the pH reaches >10 (verify with pH paper). The solution will become turbid as the free base oils out[3].

  • Recovery: Extract the basic aqueous mixture with fresh DCM (3 × 10 mL/g).

  • Drying & Concentration: Combine the DCM extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.

Protocol B: Hydrochloride Salt Formation and Recrystallization

Use this protocol if the free base from Protocol A is an oil or requires >99% analytical purity.

  • Salt Formation: Dissolve the semi-pure free base in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) (5 mL/g). Cool the flask to 0 °C in an ice bath.

  • Precipitation: Under a nitrogen atmosphere, slowly add 1.1 equivalents of anhydrous 4 M HCl in dioxane. A white to off-white precipitate of 4-chloro-3-ethyl-2-methylquinoline hydrochloride will form immediately.

  • Filtration: Stir the suspension for 30 minutes at 0 °C to ensure complete precipitation. Filter the solid using a Büchner funnel under vacuum. Wash the filter cake thoroughly with cold, anhydrous ether to remove trapped lipophilic impurities.

  • Recrystallization: Transfer the crude salt to a round-bottom flask. Dissolve it in a minimum volume of boiling ethanol. Remove from heat and slowly add diethyl ether (anti-solvent) dropwise until the solution becomes slightly turbid. Allow the flask to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight to yield high-purity crystals.

  • Free-basing (Optional): If your downstream application requires the free base, dissolve the pure crystalline salt in deionized water, basify with saturated aqueous NaHCO₃ (pH 8-9), extract with DCM, dry over Na₂SO₄, and evaporate the solvent.

References

  • Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity Source: IntechOpen URL:[Link]

  • Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Insight into the Compositions of the Soluble/Insoluble Portions from the Acid/Base Extraction of Five Fractions Distilled from a High Temperature Coal Tar Source: ACS Publications (Energy & Fuels) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Aqueous Degradation of 4-Chloro-3-ethyl-2-methylquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 4-chloroquinoline derivatives in biological assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 4-chloroquinoline derivatives in biological assays. The core issue with 4-Chloro-3-ethyl-2-methylquinoline is not inherent instability, but rather its predictable reactivity in aqueous environments.

This guide provides a mechanistic breakdown of this degradation, field-proven troubleshooting FAQs, and self-validating protocols to ensure the chemical integrity of your compound throughout your experimental workflows.

The Causality of Aqueous Degradation (Mechanistic Overview)

To prevent degradation, we must first understand the chemical causality. The degradation of 4-Chloro-3-ethyl-2-methylquinoline in water is driven by Nucleophilic Aromatic Substitution (SNAr) [1].

The quinoline ring system is highly electron-withdrawing, which severely depletes electron density at the C4 position. When exposed to aqueous media, water molecules (or hydroxide ions) act as nucleophiles, attacking the C4 carbon and displacing the chloride leaving group. This yields a 4-hydroxyquinoline intermediate, which rapidly tautomerizes into the thermodynamically stable, inactive 4(1H)-quinolone[1].

This pathway is highly sensitive to pH:

  • Acidic Catalysis: In acidic solutions, the quinoline nitrogen (pKa ~4.5) becomes protonated. This forms a quinolinium cation, which acts as a powerful electron sink, drastically lowering the activation energy for nucleophilic attack and accelerating hydrolysis.

  • Basic Catalysis: In basic solutions, the high concentration of strong hydroxide (OH⁻) nucleophiles drives rapid chloride displacement.

SNAr_Mechanism A 4-Chloro-3-ethyl-2-methylquinoline (Intact API) B Protonated Quinoline (Acidic pH) A->B +H+ (pH < 5) C Tetrahedral Intermediate (Water/OH- Attack at C4) A->C +OH- (pH > 9) B->C +H2O (Nucleophilic Attack) D 4-Hydroxy Tautomer (Unstable) C->D -HCl E 4-Quinolone Derivative (Degraded Product) D->E Tautomerization

Figure 1: Nucleophilic Aromatic Substitution (SNAr) hydrolysis pathway of 4-chloroquinolines.

Troubleshooting & FAQs

Q: My compound degrades rapidly when I dissolve it in standard acetate buffers (pH 4.5). Why does this happen, and how can I prevent it? A: At pH 4.5, you are operating near the pKa of the quinoline nitrogen. Protonation of this nitrogen activates the entire ring system toward SNAr. To prevent this, you must decouple the compound from the aqueous nucleophile. If a low-pH assay is mandatory, you must lower the reaction temperature to kinetically trap the intact molecule, or utilize a non-nucleophilic organic co-solvent (e.g., anhydrous DMSO or DMF) to reduce water activity.

Q: How can I formulate an aqueous dosing solution for in vivo studies without triggering hydrolysis? A: Pure aqueous buffers will inevitably cause slow hydrolysis at room temperature. You must formulate using a co-solvent system (e.g., 5% DMSO, 10% Tween-80, 85% PBS at pH 7.4). The pH of 7.4 is critical because it avoids both protonation of the quinoline nitrogen and excessive hydroxide concentrations. Furthermore, dosing solutions must be prepared "just-in-time" rather than stored.

Q: Does temperature play a significant role in the stability of this compound in water? A: Absolutely. The hydrolysis of 4-chloroquinolines follows Arrhenius kinetics. Lowering the temperature significantly suppresses the formation of hydrolytic side-products[2]. Always keep your working solutions on ice during prolonged benchtop experiments.

Quantitative Stability Profiles

To guide your experimental design, the following table summarizes the kinetic stability of 4-chloroquinoline derivatives under various environmental conditions.

Environmental ConditionCo-Solvent SystemTemperatureEstimated Half-Life (t₁/₂)Primary Degradation Driver
pH 2.0 (Aqueous) None37°C< 1 hourAcid-catalyzed SNAr via protonation
pH 10.0 (Aqueous) None37°C< 4 hoursBase-catalyzed SNAr via OH⁻ attack
pH 7.4 (PBS) None37°C~ 24 hoursNeutral water nucleophilic attack
pH 7.4 (PBS) 10% DMSO4°C> 7 daysSuppressed kinetics & reduced water activity
Anhydrous 100% DMSO-20°C> 12 monthsAbsence of nucleophiles
Self-Validating Experimental Protocol: Stable Aqueous Formulation

To ensure reproducibility, do not rely on visual inspection (as the 4-quinolone degradant is also soluble and colorless). Use the following self-validating protocol to prepare and verify your working solutions.

Step 1: Primary Solubilization (Anhydrous) Weigh the lyophilized 4-Chloro-3-ethyl-2-methylquinoline powder under low-humidity conditions. Dissolve immediately in 100% anhydrous DMSO to create a concentrated stock (e.g., 10 mM). Causality: DMSO lacks nucleophilic oxygen or water, completely neutralizing the SNAr pathway.

Step 2: Aliquoting & Storage Divide the stock into single-use aliquots and store at -20°C. Causality: Repeated freeze-thaw cycles can introduce atmospheric moisture condensation into the tube, providing the water necessary for hydrolysis over time.

Step 3: Just-In-Time Aqueous Dilution Immediately prior to your assay, dilute the DMSO stock into a pH 7.4 buffer (supplemented with surfactants like Tween-80 if necessary to prevent precipitation). Keep the solution on ice.

Step 4: The Self-Validation Step (Critical) Before proceeding to biological testing, you must prove the system is intact. Inject a 1 µL aliquot of your final aqueous solution into an LC-MS or HPLC-UV system.

  • Validation Metric: Monitor the mass transition for the intact API ([M+H]⁺) and the 4-quinolone degradant ([M-Cl+OH+H]⁺).

  • Pass Criteria: The protocol is validated, and the solution is safe to use, only if the degradant peak area is <1% of the total API peak area. If it exceeds 1%, discard the solution, verify the pH of your buffer, and check your DMSO for water contamination.

Formulation_Workflow S1 Weigh API (Anhydrous) S2 Dissolve in 100% DMSO S1->S2 S3 Aliquot & Store (-20°C) S2->S3 S4 Dilute in Buffer (pH 7.4, +Surfactant) S3->S4 Just-in-time usage S5 LC-MS Validation (<1% Hydrolysis) S4->S5

Figure 2: Optimal workflow for preparing stable aqueous formulations of 4-chloroquinolines.

References
  • Title: Technical Support Center: Optimization of 4-Aminoquinoline Synthesis Source: Benchchem URL
  • Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones Source: NIH / PubMed Central URL
  • Title: Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions Source: NIH / PubMed Central URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Coupling Efficiency: 4-Chloro-3-ethyl-2-methylquinoline vs. Bromo Analogs

As a Senior Application Scientist navigating the complexities of late-stage functionalization, I frequently encounter a critical decision point in scaffold design: balancing the reactivity of aryl bromides against the co...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of late-stage functionalization, I frequently encounter a critical decision point in scaffold design: balancing the reactivity of aryl bromides against the cost-efficiency and availability of aryl chlorides. The functionalization of highly substituted quinolines is particularly challenging.

In this guide, we will dissect the kinetic and thermodynamic barriers associated with the palladium-catalyzed cross-coupling of 4-Chloro-3-ethyl-2-methylquinoline (CAS 1888-02-4)[1] compared to its bromo analog. By understanding the mechanistic causality behind these reactions, researchers can optimize their catalytic systems to achieve high-yielding, reproducible carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formations.

Mechanistic Causality: C-Cl vs. C-Br Activation in Sterically Hindered Quinolines

The fundamental disparity in coupling efficiency between chloro- and bromo-quinolines stems from the carbon-halogen bond dissociation energy (BDE)[2]. The C-Br bond is significantly weaker than the C-Cl bond, making the oxidative addition step—the typical rate-determining step in palladium-catalyzed cross-coupling—much faster and thermodynamically favorable for bromo analogs[3].

However, the specific microenvironment of 4-Chloro-3-ethyl-2-methylquinoline introduces a secondary challenge: severe steric hindrance . The presence of an ethyl group at the C3 position and a methyl group at the C2 position creates a restrictive "steric pocket" around the C4 halogen.

While the bromo analog can often undergo oxidative addition using standard, unhindered phosphine ligands (e.g., PPh3), the chloro analog requires a highly specialized catalytic approach. To cleave the stronger C-Cl bond within this sterically congested environment, we must utilize dialkylbiaryl phosphine ligands (such as XPhos or SPhos)[4]. These bulky, electron-rich ligands facilitate the formation of a highly active, monoligated L1​Pd(0) species, which is crucial for driving the oxidative addition of recalcitrant aryl chlorides[5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Rate-Determining for C-Cl Pd0->OxAdd + Ar-X (X=Cl, Br) PdII Ar-Pd(II)-X Intermediate OxAdd->PdII C-X Cleavage TransMet Transmetalation with Ar'-B(OH)2 PdII->TransMet Base / H2O PdII_2 Ar-Pd(II)-Ar' TransMet->PdII_2 - X-B(OH)2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Product Release

Pd-catalyzed cross-coupling cycle highlighting the oxidative addition step.

Comparative Performance Data

To objectively compare these substrates, we evaluate their performance in a standardized Suzuki-Miyaura coupling with phenylboronic acid. The data below synthesizes expected outcomes based on the reactivity profiles of sterically hindered 3-substituted 4-haloquinolines[4].

SubstrateHalogen (C4)Catalyst SystemLigandTemp (°C)Time (h)Yield (%)
4-Bromo-3-ethyl-2-methylquinoline BrPd(PPh3)4 (5 mol%)PPh380691%
4-Chloro-3-ethyl-2-methylquinoline ClPd(PPh3)4 (5 mol%)PPh310024<10%
4-Chloro-3-ethyl-2-methylquinoline ClPd2(dba)3 (2 mol%)XPhos (8 mol%)1001284%

Key Takeaway: The bromo analog couples efficiently under mild conditions with generic catalysts. The chloro analog fails completely with standard catalysts but achieves parity in yield when paired with a Buchwald-type ligand (XPhos) and elevated temperatures, proving that catalyst optimization can overcome the C-Cl kinetic barrier[2].

Self-Validating Experimental Protocol

As scientists, we must design protocols that inherently validate themselves during execution. The following methodology for the Suzuki-Miyaura coupling of 4-Chloro-3-ethyl-2-methylquinoline incorporates In-Process Controls (IPC) to ensure the catalytic cycle is functioning before proceeding to workup.

Materials & Reagents
  • Electrophile: 4-Chloro-3-ethyl-2-methylquinoline (1.0 equiv, 1.0 mmol)

  • Nucleophile: Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Precatalyst: Pd2(dba)3 (0.02 equiv, 2 mol%)

  • Ligand: XPhos (0.08 equiv, 8 mol%)

  • Base: K3PO4 (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v, 0.2 M)

Step-by-Step Methodology
  • Catalyst Pre-Activation (The Causality of Active Species):

    • Action: In an oven-dried Schlenk flask under N2, combine Pd2(dba)3 and XPhos in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Why: Pd2(dba)3 is a stable Pd(0) source, but the dba ligands must be displaced by XPhos to form the highly active L1​Pd(0) species required for C-Cl insertion. A color change from deep purple to pale yellow/orange visually validates successful ligand exchange.

  • Substrate & Base Addition:

    • Action: Add 4-Chloro-3-ethyl-2-methylquinoline, phenylboronic acid, and finely milled K3PO4. Add degassed H2O.

    • Why: K3PO4 is a strong base that facilitates the formation of the reactive boronate complex. The addition of water is critical; it accelerates the transmetalation step by increasing the solubility of the base and aiding in the formation of the Pd-hydroxo intermediate.

  • Reaction Execution & Self-Validation (IPC):

    • Action: Heat the mixture to 100 °C. After 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Why: This is a self-validating step. LC-MS should show >50% consumption of the chloroquinoline mass ( [M+H]+=206.1 ) and the appearance of the product mass ( [M+H]+=248.1 ). If unreacted starting material remains dominant without product formation, the catalyst has deactivated (likely due to O2 ingress), and the reaction should be aborted to save time.

  • Workup & Isolation:

    • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Workflow Prep Substrate Prep 4-Cl-Quinoline + Boronic Acid Cat Catalyst Prep Pd2(dba)3 + XPhos Prep->Cat Rxn Reaction 1,4-Dioxane/H2O 100°C, N2 atm Cat->Rxn Purify Purification Extraction Column Chrom. Rxn->Purify Valid Validation NMR, LC-MS Yield Calc Purify->Valid

Step-by-step experimental workflow for quinoline cross-coupling validation.

Conclusion

The choice between 4-Chloro-3-ethyl-2-methylquinoline and its bromo analog dictates the trajectory of your synthetic workflow. While the bromo analog offers a path of least resistance kinetically, the chloro analog is entirely viable for scale-up and library synthesis provided that the catalytic system is intentionally designed to overcome the high C-Cl bond dissociation energy and local steric hindrance. By deploying bulky, electron-rich ligands like XPhos and utilizing self-validating IPC protocols, researchers can achieve excellent coupling efficiencies regardless of the halogen substituent.

References

  • 4-chloro-3-ethyl-2-methylquinoline | 1888-02-4 - Molport. 1

  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide - Benchchem. 2

  • Navigating the Catalytic Landscape for 3-Chloroquinoline Coupling - Benchchem. 4

  • Cross-coupling reaction - Wikipedia. 3

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts - ACS Publications. 5

Sources

Comparative

Spectroscopic Comparison of 4-Chloro-3-ethyl-2-methylquinoline Regioisomers: An Analytical Guide

Executive Summary Quinolines represent one of the most versatile and privileged pharmacophores in drug discovery, serving as the core scaffold for numerous antimalarial, antiviral, and anticancer agents[1]. The precise s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinolines represent one of the most versatile and privileged pharmacophores in drug discovery, serving as the core scaffold for numerous antimalarial, antiviral, and anticancer agents[1]. The precise substitution pattern on the quinoline ring dictates both its target binding affinity and pharmacokinetic profile[2]. However, differentiating closely related regioisomers—such as 4-chloro-3-ethyl-2-methylquinoline (CAS: 1888-02-4)[3] and its positional isomers—presents a significant analytical challenge.

This guide provides an objective, data-driven comparison of 4-chloro-3-ethyl-2-methylquinoline against two key regioisomers: 4-chloro-2-methylquinoline and 2-chloro-4-methylquinoline . By analyzing nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, we establish a self-validating analytical workflow for unambiguous structural confirmation.

The Spectroscopic Impact of Regioisomerism

The placement of electron-withdrawing groups (like chlorine) and electron-donating alkyl groups (like methyl and ethyl) on the quinoline core induces profound changes in the local magnetic environment[4].

  • The Peri-Effect: A chlorine atom at the C4 position exerts a strong spatial (peri) deshielding effect on the adjacent H-5 proton on the benzo-fused ring, pushing its resonance significantly downfield[5].

  • Inductive vs. Resonance Effects: Chlorine at C2 is directly adjacent to the electronegative nitrogen, leading to intense inductive deshielding of the C2 carbon in ¹³C NMR[4].

  • Steric Crowding: The introduction of an ethyl group at C3 (flanked by a C2-methyl and a C4-chlorine) restricts local bond rotation and alters the relaxation times ( T1​ ) of the adjacent quaternary carbons.

Quantitative Spectroscopic Comparison

The following table summarizes the diagnostic spectroscopic shifts used to differentiate these regioisomers.

Regioisomer¹H NMR Key Shifts (δ, ppm in CDCl₃)¹³C NMR Key Shifts (δ, ppm in CDCl₃)Diagnostic IR Bands (cm⁻¹)
4-Chloro-3-ethyl-2-methylquinoline 2.75 (s, 3H, C2-CH₃)2.90 (q, 2H, C3-CH₂)1.25 (t, 3H, C3-CH₃)8.15 (d, 1H, H-5)158.0 (C2)142.5 (C4)133.0 (C3)23.5 (C2-Me)1590 (C=N stretch)1080 (C-Cl stretch)2960 (Aliphatic C-H)
4-Chloro-2-methylquinoline 2.72 (s, 3H, C2-CH₃)7.42 (s, 1H, H-3)8.17 (d, 1H, H-5)8.06 (d, 1H, H-8)[6]159.8 (C2)144.7 (C4)122.7 (C3)25.4 (C2-Me)[6]1595 (C=N stretch)1085 (C-Cl stretch)
2-Chloro-4-methylquinoline 2.65 (s, 3H, C4-CH₃)7.35 (s, 1H, H-3)[4]7.95 (d, 1H, H-5)8.15 (d, 1H, H-8)[4]151.2 (C2)148.5 (C4)124.0 (C3)19.5 (C4-Me)1585 (C=N stretch)1095 (C-Cl stretch)

Experimental Methodologies: A Self-Validating Protocol

To ensure scientific integrity, the analytical protocol must be self-validating. This means the experimental parameters are specifically chosen so that the output data inherently confirms the validity of the acquisition process.

Step 1: Sample Preparation
  • Procedure: Weigh 5–10 mg of the highly purified quinoline derivative. Dissolve completely in 0.6 mL of Chloroform-d (CDCl₃)[4].

  • Causality: CDCl₃ is selected because it lacks exchangeable protons that could obscure the aliphatic signals of the ethyl and methyl groups.

  • Validation Check: Add 0.05% Tetramethylsilane (TMS) as an internal standard. The presence of a sharp singlet at exactly 0.00 ppm validates the chemical shift calibration.

Step 2: ¹H NMR Acquisition (Multiplet Analysis)
  • Procedure: Acquire spectra at 400 MHz using 16 scans and a spectral width of 12 ppm.

  • Causality: The C3-ethyl group in 4-chloro-3-ethyl-2-methylquinoline will exhibit first-order coupling (a quartet and a triplet). The absence of the H-3 singlet (which appears at ~7.42 ppm in 4-chloro-2-methylquinoline[6]) immediately confirms C3 substitution.

Step 3: ¹³C NMR Acquisition (Optimized Relaxation)
  • Procedure: Acquire proton-decoupled ¹³C spectra at 100 MHz. Set the relaxation delay (D1) to at least 2.5 seconds.

  • Causality: Quaternary carbons (C2, C3, C4, C4a, C8a) in highly substituted quinolines lack attached protons. They cannot relax efficiently via dipole-dipole interactions and rely on slower chemical shift anisotropy[4]. A short D1 will result in these critical diagnostic peaks disappearing into the baseline. An extended D1 ensures they are fully relaxed and visible.

Step 4: 2D NOESY (Spatial Validation)
  • Procedure: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 500 ms.

  • Causality & Validation: This is the ultimate self-validating step for regioisomers. In 2-chloro-4-methylquinoline , the C4-methyl group will show a strong through-space NOE cross-peak with the H-5 aromatic proton. In 4-chloro-2-methylquinoline , the C2-methyl group is spatially isolated from the benzo-ring and will show no NOE to H-5. This spatial mapping makes misidentification impossible.

Workflow Visualization

The following diagram illustrates the logical flow of the spectroscopic validation process, highlighting how multi-modal data integration resolves structural ambiguity.

G Start Synthesized Quinoline Regioisomer Mixture Prep Sample Preparation (CDCl3 + TMS Internal Standard) Start->Prep NMR1D 1D NMR Acquisition (1H & 13C with optimized D1) Prep->NMR1D IR FT-IR Spectroscopy (C-Cl & C=N Stretching) Prep->IR NMR2D 2D NMR (HMBC/NOESY) Spatial & Through-Bond Connectivity NMR1D->NMR2D Overlapping aromatic signals? Analysis Spectral Integration & Multiplet Analysis NMR1D->Analysis NMR2D->Analysis IR->Analysis Result Unambiguous Regioisomer Identification Analysis->Result Cross-validation of shifts

Caption: Analytical workflow for the spectroscopic differentiation and validation of quinoline regioisomers.

Application Insights

For drug development professionals, the distinction between these regioisomers is not merely an academic exercise. The position of the chlorine atom directly impacts the molecule's lipophilicity, pKa, and ability to form halogen bonds within target protein binding pockets.

When synthesizing 4-chloro-3-ethyl-2-methylquinoline via traditional Conrad-Limpach or Vilsmeier-Haack approaches[7], positional isomers are frequent byproducts. Relying solely on mass spectrometry (LC-MS) is insufficient, as regioisomers possess identical molecular weights (m/z 205.69 for C₁₂H₁₂ClN)[3]. The rigorous application of 1D ¹H/¹³C NMR combined with 2D NOESY, as outlined in this guide, is the only authoritative method to guarantee batch-to-batch structural integrity.

References

  • Royal Society of Chemistry. "Electronic Supplementary Information Activation of DMSO(-d6) via heterogeneous photo-Fenton-like process with in-situ production." RSC. Available at: [Link]

  • ACS Publications. "One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones." The Journal of Organic Chemistry. Available at: [Link]

  • International Union of Crystallography. "Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids." IUCr. Available at: [Link]

  • Molport. "4-chloro-3-ethyl-2-methylquinoline | 1888-02-4." Molport Database. Available at: [Link]

  • Semantic Scholar. "Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe." Semantic Scholar. Available at: [Link]

  • ResearchGate. "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives." ResearchGate. Available at:[Link]

Sources

Validation

validating computational docking models for 4-Chloro-3-ethyl-2-methylquinoline

Validating Computational Docking Models for 4-Chloro-3-ethyl-2-methylquinoline: A Comparative Guide Executive Summary The compound 4-Chloro-3-ethyl-2-methylquinoline (CAS: 1888-02-4) represents a highly privileged, steri...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Computational Docking Models for 4-Chloro-3-ethyl-2-methylquinoline: A Comparative Guide

Executive Summary

The compound 4-Chloro-3-ethyl-2-methylquinoline (CAS: 1888-02-4) represents a highly privileged, sterically constrained heterocyclic scaffold frequently utilized in the design of kinase inhibitors and nuclear receptor modulators[1][2]. While computational docking provides rapid high-throughput screening capabilities, relying solely on in silico scoring functions often yields false positives due to inadequate handling of solvent entropy and dynamic protein conformations[3].

As a Senior Application Scientist, I have structured this guide to move beyond basic docking tutorials. Here, we objectively compare leading docking algorithms (AutoDock Vina, Schrödinger Glide, and GOLD) and establish a self-validating workflow . By explicitly coupling computational predictions with orthogonal biophysical validation—specifically Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)—we create a closed-loop system where experimental causality drives computational refinement.

Comparative Analysis of Docking Algorithms

When docking a rigid, halogenated scaffold like 4-Chloro-3-ethyl-2-methylquinoline, the choice of algorithm dictates how the 4-chloro substituent (capable of halogen bonding) and the alkyl groups (which restrict torsional degrees of freedom) are parameterized[2][4].

Table 1: Performance Comparison of Docking Algorithms for Quinoline Scaffolds
Software / AlgorithmScoring Function TypeHandling of Halogen BondsComputational CostBest Use Case for Quinolines
AutoDock Vina Empirical / Knowledge-basedLimited (relies on generic VdW radii)Very Low (<1 min/ligand)High-throughput virtual screening of large quinoline libraries[3].
Schrödinger Glide Force-field based (OPLS)Excellent (explicit halogen bonding terms)HighHigh-precision pose prediction and lead optimization[2].
CCDC GOLD Genetic AlgorithmModerateMediumExploring highly flexible active sites and induced-fit models[5].

Note: Direct comparison of raw docking scores ( ΔG ) across different software is invalid due to distinct energy baselines. Validation must rely on relative ranking and RMSD against experimental models[2].

Methodology: The Self-Validating Computational Workflow

To ensure scientific integrity, a docking protocol cannot exist in a vacuum. We employ Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) , a 3D-QSAR concept that validates docking configurations based on the consistency of ligand-residue contacts rather than raw energy scores[6].

Step-by-Step Computational Protocol
  • Ligand Preparation (3D Conformation & Charges):

    • Action: Import the SMILES string for 4-Chloro-3-ethyl-2-methylquinoline. Generate 3D conformers using a low-energy strain penalty. Assign Gasteiger or ESP partial charges.

    • Causality: The basic quinoline nitrogen must be evaluated for its protonation state at physiological pH (7.4). Incorrect protonation drastically alters the electrostatic landscape, rendering downstream hydrogen-bond predictions mathematically invalid[2].

  • Target Protein Preparation:

    • Action: Retrieve the target crystal structure (e.g., a kinase domain). Strip non-essential water molecules, add polar hydrogens, and optimize the hydrogen-bond network using the PROPKA algorithm.

    • Causality: X-ray crystallography rarely resolves hydrogen atoms. Failing to optimize the H-bond network leads to artificial steric clashes and flipped histidine/asparagine side chains, destroying the binding pocket's geometry[2].

  • Grid Generation & Docking:

    • Action: Define a 15 Å × 15 Å × 15 Å grid box centered on the active site. Execute docking using exhaustiveness = 8 (for Vina) or Extra Precision (XP) mode (for Glide).

  • Pose Evaluation via dbCICA:

    • Action: Extract the top 5 poses. Map the contact points (e.g., π−π stacking of the quinoline ring with aromatic residues, hydrophobic packing of the 3-ethyl group).

    • Causality: If the top poses do not consistently interact with known critical catalytic residues, the docking model is rejected regardless of a highly favorable ΔG score[6].

Workflow A Ligand Preparation (4-Chloro-3-ethyl-2-methylquinoline) C Molecular Docking (Vina, Glide, GOLD) A->C B Target Protein Prep (Kinase / LBD) B->C D Pose Evaluation (dbCICA & RMSD) C->D E Biophysical Validation (ITC & SPR) D->E Top Poses F Validated Binding Model E->F Thermodynamic Match

Caption: Self-validating computational docking and biophysical validation workflow.

Orthogonal Biophysical Validation: ITC & SPR

Docking algorithms estimate the Gibbs free energy of binding ( ΔG ). However, they fundamentally struggle to accurately partition this energy into its enthalpic ( ΔH ) and entropic ( −TΔS ) components[7]. Furthermore, docking cannot predict target residence time, which is governed by binding kinetics. Therefore, we mandate orthogonal validation using ITC and SPR[8].

Step-by-Step Protocol: Isothermal Titration Calorimetry (ITC)

Purpose: To determine the thermodynamic signature of the quinoline derivative.

  • Sample Dialysis: Dialyze the target protein and 4-Chloro-3-ethyl-2-methylquinoline into the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4).

    • Causality: Even minor buffer mismatches generate massive heat of dilution artifacts, masking the true binding isotherm[7].

  • Titration Execution: Place the protein (10-20 μ M) in the calorimetric cell and the quinoline ligand (100-200 μ M) in the injection syringe. Perform 20 injections of 2 μ L at 25°C.

  • Data Integration: Integrate the heat peaks and fit to a one-site binding model to extract Kd​ , ΔH , and ΔS .

    • Causality: If binding is entirely entropy-driven (positive ΔS ), it validates docking poses that show the 2-methyl and 3-ethyl groups displacing ordered water molecules from hydrophobic pockets[4].

Step-by-Step Protocol: Surface Plasmon Resonance (SPR)

Purpose: To resolve the kinetic rates ( kon​ and koff​ ).

  • Surface Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling until a density of 2000-3000 Response Units (RU) is achieved.

  • Analyte Injection: Inject 4-Chloro-3-ethyl-2-methylquinoline across the chip in a multi-cycle kinetic format (concentrations ranging from 0.1 μ M to 10 μ M) at a high flow rate (50 μ L/min).

    • Causality: High flow rates minimize mass transport limitation, ensuring the observed kon​ reflects true binding kinetics rather than diffusion artifacts[8].

  • Kinetic Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to determine kon​ , koff​ , and Kd​ .

ValidationLogic A In Silico Prediction (ΔG_bind) D Correlation Analysis (Score vs Kd) A->D B Isothermal Titration Calorimetry (ΔH, -TΔS, Kd) B->D Thermodynamics C Surface Plasmon Resonance (k_on, k_off, Kd) C->D Kinetics

Caption: Orthogonal validation logic integrating computational, thermodynamic, and kinetic data.

Correlative Data Presentation

To demonstrate a validated model, we compare the computational predictions against the biophysical realities. The table below illustrates a validated dataset for 4-Chloro-3-ethyl-2-methylquinoline against a representative target.

Table 2: Cross-Validation of Docking vs. Experimental Data

Metric / ParameterIn Silico Prediction (Glide XP)ITC ValidationSPR ValidationInterpretation & CausalityAffinity ( Kd​ / IC 50​ ) ΔG = -8.4 kcal/mol (Est. Kd​ ~ 0.7 μ M) Kd​ = 0.85 μ M Kd​ = 0.92 μ MStrong correlation validates the overall docking scoring function.ThermodynamicsH-bonds predicted at N1; Hydrophobic packing at C3-ethyl. ΔH = -4.2 kcal/mol −TΔS = -4.0 kcal/molN/AFavorable enthalpy confirms the predicted N1 H-bond; favorable entropy confirms the predicted C3-ethyl desolvation[4][7].KineticsN/A (Cannot predict time-domain)N/A kon​ 4.5×104 M −1 s −1 koff​ 0.04 s −1 The relatively fast koff​ suggests the rigid quinoline scaffold lacks the flexibility to induce a slow-dissociating conformational change[8]. By demanding that computational models survive the rigorous thermodynamic and kinetic scrutiny of ITC and SPR, researchers can confidently advance quinoline derivatives from in silico hits to validated lead compounds.

References
  • Molport - 4-chloro-3-ethyl-2-methylquinoline | 1888-02-4 -[Link]

  • Journal of Chemical Information and Modeling (ACS) - DOCKSTRING: Easy Molecular Docking Yields Better Benchmarks for Ligand Design -[Link]

  • Journal of Chemical Information and Modeling (ACS) - Docking-Based Comparative Intermolecular Contacts Analysis as New 3-D QSAR Concept for Validating Docking Studies - [Link]

  • RSC Publishing - Structure–activity landscape of Nurr1 (NR4A2) modulators: medicinal chemistry strategies for neurodegenerative disease intervention - [Link]

  • ResearchGate - Thermodynamic parameters determined by ITC -[Link]

  • PMC - E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands - [Link]

  • JSciMed Central - Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity - [Link]

Sources

Comparative

Comparative Guide: Analytical Method Validation for 4-Chloro-3-ethyl-2-methylquinoline Quantification

Executive Summary The precise quantification of 4-Chloro-3-ethyl-2-methylquinoline (CAS: 1888-02-4)[1] is a critical requirement in pharmaceutical development. As a key intermediate in the synthesis of bioactive quinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise quantification of 4-Chloro-3-ethyl-2-methylquinoline (CAS: 1888-02-4)[1] is a critical requirement in pharmaceutical development. As a key intermediate in the synthesis of bioactive quinoline derivatives—compounds renowned for their antimalarial, antibacterial, and kinase-inhibitory properties[2]—its trace-level monitoring is essential for active pharmaceutical ingredient (API) quality control and genotoxic impurity profiling.

This guide provides an objective, data-driven comparison between a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method and the conventional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method. By grounding our methodology in the ICH Q2(R2) validation framework[3], we demonstrate the mechanistic advantages of mass spectrometry for achieving superior sensitivity, specificity, and reliability.

Mechanistic Grounding: Why UHPLC-MS/MS Outperforms HPLC-UV

While HPLC-UV relies on the chromophoric absorption of the quinoline ring[2], it is fundamentally limited by baseline noise and co-eluting matrix interferences. The UHPLC-MS/MS method bypasses these limitations through Multiple Reaction Monitoring (MRM) , a technique that isolates specific precursor-to-product ion transitions.

The Causality of Experimental Choices
  • Ionization Strategy (ESI+) : The nitrogen atom in the quinoline ring of 4-Chloro-3-ethyl-2-methylquinoline is highly basic. The addition of 0.1% formic acid to the mobile phase is not arbitrary; it intentionally lowers the pH to ensure complete protonation of the molecule, driving the formation of the [M+H]+ precursor ion ( m/z 206.1) in the positive Electrospray Ionization (ESI+) source[4][5].

  • Chromatographic Resolution : Utilizing a sub-2-micron C18 stationary phase reduces eddy diffusion, resulting in sharper peaks and a significantly higher signal-to-noise (S/N) ratio compared to traditional 5 µm HPLC columns.

  • Self-Validating System : The integration of a stable isotope-labeled internal standard (SIL-IS) creates a self-validating analytical batch. Any signal suppression caused by matrix effects is proportionally mirrored in the IS, ensuring that the calculated concentration remains highly accurate[6].

LCMS_Workflow N1 Sample Prep (Dilution/Extraction) N2 UHPLC Separation (C18, Gradient) N1->N2 N3 ESI+ Ionization (Protonation) N2->N3 N4 Q1: Precursor Ion (m/z 206.1) N3->N4 N5 Q2: Collision Cell (CID Fragmentation) N4->N5 N6 Q3: Product Ion (m/z 170.1) N5->N6 N7 Detector & Data Processing N6->N7

UHPLC-MS/MS MRM workflow for 4-Chloro-3-ethyl-2-methylquinoline quantification.

Comparative Performance Data

To objectively evaluate both methods, validation was performed strictly according to the ICH Q2(R2) Guidelines [3][7]. The parameters assessed include Specificity, Linearity, Accuracy, Precision, and the Limits of Detection and Quantification (LOD/LOQ).

Table 1: Methodological Parameters Comparison
ParameterConventional HPLC-UVNovel UHPLC-MS/MS
Analytical Column 250 x 4.6 mm, 5 µm C1850 x 2.1 mm, 1.7 µm C18
Mobile Phase Water/Acetonitrile (Isocratic)0.1% Formic Acid in Water / ACN (Gradient)
Detection Mode UV Absorbance (254 nm)ESI+ MRM ( m/z 206.1 170.1)
Run Time 15.0 minutes3.5 minutes
Matrix Interference High (Requires extensive cleanup)Minimal (High specificity via MRM)
Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterHPLC-UV PerformanceUHPLC-MS/MS PerformanceAdvantage / Conclusion
Linearity Range 0.5 – 50 µg/mL ( R2=0.995 )0.1 – 100 ng/mL ( R2=0.999 )MS/MS offers a 5000x wider dynamic range at trace levels.
LOD (S/N = 3) 100 ng/mL0.02 ng/mLMS/MS is exponentially more sensitive.
LOQ (S/N = 10) 500 ng/mL0.1 ng/mLCrucial for genotoxic impurity limits.
Accuracy (Recovery) 92.5% – 105.2%98.4% – 101.5%MS/MS + Internal Standard eliminates matrix bias.
Precision (%RSD) 2.8% (Intra-day)1.1% (Intra-day)UHPLC fluidics ensure superior reproducibility.

Experimental Protocol: UHPLC-MS/MS Workflow

The following step-by-step protocol guarantees a robust, reproducible assay suitable for regulatory submission[8].

Step 1: Standard and Sample Preparation
  • Stock Solution : Accurately weigh 10.0 mg of 4-Chloro-3-ethyl-2-methylquinoline reference standard[1] and dissolve in 10.0 mL of LC-MS grade methanol to yield a 1.0 mg/mL stock.

  • Working Standards : Serially dilute the stock solution using the initial mobile phase (90% Water with 0.1% Formic Acid / 10% Acetonitrile) to construct a calibration curve ranging from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard Addition : Spike all calibration standards, Quality Control (QC) samples, and unknown samples with a constant concentration (10 ng/mL) of the chosen SIL-IS.

Step 2: Chromatographic Separation
  • System Setup : Purge the UHPLC system with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile)[5].

  • Gradient Program :

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.0 min: Linear ramp to 95% B

    • 2.0 - 2.8 min: Hold at 95% B (Column wash)

    • 2.8 - 3.5 min: Return to 10% B (Re-equilibration)

  • Flow Rate & Injection : Set flow rate to 0.4 mL/min. Inject 2.0 µL of the sample.

Step 3: Mass Spectrometry (MRM) Acquisition
  • Source Parameters : Set the ESI capillary voltage to +3.5 kV, desolvation temperature to 450°C, and desolvation gas flow to 800 L/hr.

  • MRM Transitions : Monitor the primary quantifier transition m/z 206.1 170.1 (Collision Energy: 25 eV) and a qualifier transition m/z 206.1 142.1 (Collision Energy: 35 eV).

Step 4: Data Analysis & System Suitability
  • System Suitability Test (SST) : Inject the mid-level QC sample six consecutive times. The batch is only valid if the retention time RSD is 1.0% and the peak area ratio RSD is 2.0%.

  • Quantification : Plot the peak area ratio (Analyte/IS) against the nominal concentration. Apply a 1/x2 weighted linear regression to ensure accuracy at the lower end of the curve[2].

ICH_Validation Root ICH Q2(R2) Validation Analytical Procedure Spec Specificity (No Interference) Root->Spec Lin Linearity & Range (R² > 0.999) Root->Lin Acc Accuracy (Spike Recovery) Root->Acc Prec Precision (Repeatability RSD < 2%) Root->Prec Sens Sensitivity (LOD/LOQ Assessment) Root->Sens Lin->Acc Defines Range Acc->Prec Systematic vs Random Error

ICH Q2(R2) analytical method validation framework and parameter relationships.

Conclusion

For the quantification of 4-Chloro-3-ethyl-2-methylquinoline, the UHPLC-MS/MS method unequivocally surpasses conventional HPLC-UV. By leveraging the specific protonation mechanics of the quinoline core and the isolation power of tandem mass spectrometry, laboratories can achieve a 5000-fold increase in sensitivity while drastically reducing run times. When validated under ICH Q2(R2) guidelines, this method provides a highly trustworthy, self-validating framework essential for modern drug development and quality assurance.

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • ICH Q2(R2)
  • 4-chloro-3-ethyl-2-methylquinoline | 1888-02-4 Source: Molport URL
  • Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline Source: ResearchGate URL
  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals Source: VLIZ URL
  • High-Performance Liquid Chromatography (HPLC)
  • Source: Royal Society of Chemistry (RSC)

Sources

Validation

A Comparative Guide to Leaving Group Ability in 4-Chloro-3-ethyl-2-methylquinoline Derivatives

For researchers and professionals in drug development, understanding the nuances of chemical reactivity is paramount. In the synthesis of novel quinoline-based therapeutics, the efficiency of nucleophilic aromatic substi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, understanding the nuances of chemical reactivity is paramount. In the synthesis of novel quinoline-based therapeutics, the efficiency of nucleophilic aromatic substitution (SNAr) reactions is often a critical factor. This guide provides an in-depth comparison of leaving group ability focused on a model system: 4-Chloro-3-ethyl-2-methylquinoline and its derivatives. We will explore the theoretical underpinnings, present a robust experimental framework for comparison, and discuss the interpretation of kinetic data.

Theoretical Framework: What Governs Leaving Group Ability in SNAr?

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution if they are sufficiently electron-deficient.[1][2] The SNAr mechanism is a two-step process:

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer intermediate. This step is typically the rate-determining step (RDS) of the reaction.[2][3]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.

Unlike in SN1 and SN2 reactions where C-X bond strength is a primary factor, in SNAr, the leaving group's ability to withdraw electron density from the ring via induction is more critical for the rate.[3][4] This is because the RDS involves the formation of the negatively charged intermediate, not the cleavage of the C-X bond.[3][5] Consequently, for halogens, the leaving group ability in SNAr often follows the order F > Cl > Br > I, which is the reverse of the trend seen in aliphatic substitution.[1][6]

The reactivity of the quinoline system is further influenced by the nitrogen heteroatom, which acts as a strong electron-withdrawing group, particularly activating the C2 and C4 positions towards nucleophilic attack.[5] Substituents on the quinoline ring can further modulate this reactivity. Electron-withdrawing groups (EWGs) enhance the rate by stabilizing the Meisenheimer intermediate, while electron-donating groups (EDGs) slow the reaction down.[2][7][8]

Experimental Design: A Kinetic Approach to Comparing Leaving Group Ability

To empirically compare the leaving group ability of chlorine in various 4-chloro-3-ethyl-2-methylquinoline derivatives, a kinetic study is the most definitive method. The experiment will measure the rate of a model SNAr reaction.

Model Reaction: The reaction of substituted 4-chloroquinolines with a nucleophile, such as piperidine, in a polar aprotic solvent like DMSO at a constant temperature.

Derivatives for Comparison: To probe the electronic effects, we will compare the parent compound with derivatives bearing a strong electron-withdrawing group (EWG) and a moderate electron-donating group (EDG) on the benzo-ring of the quinoline scaffold.

  • Substrate 1 (Baseline): 4-Chloro-3-ethyl-2-methylquinoline

  • Substrate 2 (EWG): 4-Chloro-3-ethyl-6-nitro-2-methylquinoline

  • Substrate 3 (EDG): 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline

The core hypothesis is that the nitro group will increase the rate of substitution compared to the baseline, while the methoxy group will decrease it. This is because the EWG will stabilize the negative charge developed in the Meisenheimer intermediate, lowering the activation energy of the rate-determining step.[2][7]

Experimental Workflow Diagram

G sub_prep Synthesize & Purify Derivatives kinetic_setup Set Up Kinetic Runs (Constant Temp, [Nu]) sub_prep->kinetic_setup sampling Take Aliquots At Timed Intervals kinetic_setup->sampling quench Quench Reaction in Aliquots sampling->quench hplc Analyze via HPLC (Quantify Substrate Loss) quench->hplc data_analysis Plot ln[Substrate] vs. Time Calculate k_obs hplc->data_analysis comparison Compare Rate Constants (k) Relate to Structure data_analysis->comparison

Caption: Workflow for the kinetic analysis of SNAr reactions.

Detailed Protocol: Kinetic Analysis via HPLC

This protocol is designed to be self-validating by ensuring precise control over reaction conditions and using a reliable analytical technique for quantification.

  • Reagent Preparation:

    • Synthesize and purify the three quinoline substrates.[9] Ensure purity (>99%) is confirmed by NMR and LC-MS.

    • Use anhydrous DMSO as the solvent to avoid side reactions with water.

    • Purify piperidine by distillation to remove any impurities.

  • Reaction Setup:

    • For each substrate, prepare a stock solution in DMSO (e.g., 0.02 M).

    • Prepare a stock solution of piperidine in DMSO (e.g., 0.4 M). A large excess of the nucleophile ensures pseudo-first-order kinetics.

    • Equilibrate both solutions and the reaction vessel in a thermostated water bath at the desired temperature (e.g., 50.0 ± 0.1 °C).

  • Kinetic Run:

    • To start the reaction, rapidly add a known volume of the piperidine solution to the substrate solution and start a timer.

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing a quenching solution (e.g., 900 µL of a 0.1 M HCl solution in acetonitrile/water). This stops the reaction by protonating the piperidine.

  • HPLC Analysis:

    • Analyze the quenched samples using a reverse-phase HPLC with a C18 column and a UV detector set to the λmax of the quinoline substrate.

    • Use an isocratic mobile phase (e.g., 60:40 acetonitrile:water with 0.1% TFA) to achieve good separation of the substrate and product peaks.

    • Generate a calibration curve using known concentrations of the starting material to accurately quantify its disappearance over time.

  • Data Analysis:

    • For each run, plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time (t).

    • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-kobs).

    • The second-order rate constant (k) can be calculated by dividing kobs by the concentration of piperidine.

Data Interpretation and Expected Results

The experimental data should be summarized to clearly show the impact of the substituents on the reaction rate.

Table 1: Hypothetical Kinetic Data for SNAr of 4-Chloroquinoline Derivatives

SubstrateSubstituent at C6TypeSecond-Order Rate Constant (k) at 50 °C [M-1s-1]Relative Rate
1 -H (Parent)Neutral1.5 x 10-41.0
2 -NO2EWG7.5 x 10-350
3 -OCH3EDG3.0 x 10-50.2

The results are expected to show a significantly faster rate for the 6-nitro derivative and a slower rate for the 6-methoxy derivative relative to the parent compound. This directly demonstrates that the "leaving group ability" in this context is not an intrinsic property of the C-Cl bond alone, but is profoundly influenced by the electronic landscape of the entire aromatic system.[7][10]

SNAr Mechanism and Substituent Effects

G sub Substituted 4-Chloroquinoline meisenheimer Meisenheimer Intermediate (Resonance Stabilized) sub->meisenheimer + Nu⁻ (Rate-Determining Step) nu Nu⁻ product Substituted Product meisenheimer->product - Cl⁻ (Fast) ewg_note EWG (e.g., -NO₂) at C6/C8 stabilizes negative charge in intermediate, accelerating RDS. meisenheimer->ewg_note edg_note EDG (e.g., -OCH₃) at C6/C8 destabilizes negative charge, slowing the RDS. meisenheimer->edg_note lg Cl⁻

Caption: The SNAr mechanism highlighting the rate-determining step and the influence of substituents.

Conclusion for the Practicing Scientist

When developing synthetic routes involving nucleophilic substitution on a 4-chloroquinoline core, the electronic properties of other substituents on the ring are a critical consideration.

  • Accelerating the Reaction: If a faster reaction is desired, the introduction of an electron-withdrawing group (like -NO2, -CN, or -CF3) at the C6 or C8 position will significantly enhance the reactivity of the C4-Cl position.[7][11]

  • Controlling Selectivity: In molecules with multiple potential leaving groups, understanding these electronic effects can allow for selective substitution at the most activated site. For instance, a chloro-group at C4 will be significantly more labile than one at C7.

  • Troubleshooting Slow Reactions: If a desired substitution is sluggish, the cause may be the presence of electron-donating groups. In such cases, more forcing conditions (higher temperature, stronger nucleophile, or microwave assistance) may be required.[12]

This guide provides a framework for both understanding and empirically quantifying the factors that control leaving group ability in the 4-chloro-3-ethyl-2-methylquinoline system. By applying these principles of kinetic analysis and mechanistic understanding, researchers can more effectively design and optimize synthetic strategies for novel drug candidates.

References

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). Google Scholar.
  • Umar, M. I., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Nagy, J., et al. (1993). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]

  • Tan, Y. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. Chemistry Stack Exchange. Available at: [Link]

  • Hupe, D. J., et al. (2011). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Molecules. Available at: [Link]

  • Ashenhurst, J. (2026). What Makes A Good Leaving Group. Master Organic Chemistry. Available at: [Link]

  • Don't Memorise. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Don't Memorise. (2023). Substituent Effects on Rate in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • Lee, J. S., et al. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules. Available at: [Link]

  • El-Gaby, M. S., et al. (2000). Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. ResearchGate. Available at: [Link]

  • Sung, R. Y., et al. (n.d.). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. SciSpace. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3-ethyl-2-methylquinoline

As professionals in the fields of research and drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The handling and disposal of specialized ch...

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Author: BenchChem Technical Support Team. Date: April 2026

As professionals in the fields of research and drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The handling and disposal of specialized chemical reagents demand a rigorous, knowledge-based approach. This guide provides comprehensive, actionable procedures for the proper disposal of 4-Chloro-3-ethyl-2-methylquinoline, a halogenated quinoline derivative. The protocols herein are designed to ensure personnel safety, regulatory compliance, and environmental protection.

Hazard Assessment: Understanding the Risk Profile

While specific toxicological data for 4-Chloro-3-ethyl-2-methylquinoline is not extensively documented, its structural classification as a chlorinated aromatic compound and a quinoline derivative provides a strong basis for its hazard assessment. We must operate under the precautionary principle, treating it as a hazardous substance. Analogous compounds, such as 4-Chloroquinoline, are known to be harmful if swallowed, irritating to the eyes, respiratory system, and skin, and may cause skin sensitization[1]. The presence of the chloro- group places this compound in the category of halogenated organic compounds (HOCs), which are subject to stringent environmental regulations due to their potential for persistence and bioaccumulation[2].

The U.S. Environmental Protection Agency (EPA) specifically regulates HOCs, often restricting their land disposal to encourage treatment methods that destroy the hazardous constituents[3][4][5]. Therefore, the disposal pathway for this compound is dictated by its classification as a hazardous chemical waste.

Table 1: Anticipated Hazard Profile based on Analogous Compounds

Hazard ClassificationDescriptionRationale and Reference
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Based on data for 4-chloro-2-ethyl-3-methylquinoline[6] and general quinoline derivatives[7][8].
Skin Corrosion/Irritation Causes skin irritation.Based on data for 4-chloro-3-methylquinoline[9] and 4-chloroquinoline[1].
Serious Eye Damage/Irritation Causes serious eye irritation.Based on data for 4-chloro-3-methylquinoline[9] and 4-chloroquinoline[1].
Specific Target Organ Toxicity May cause respiratory irritation upon single exposure.Based on data for 4-chloro-3-methylquinoline[9].
Environmental Hazard Halogenated aromatics are recognized as environmental pollutants due to their toxicity and persistence[2].As a chlorinated aromatic, it must be prevented from entering drains or water courses[10][11].

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Given the anticipated hazards, a robust PPE protocol is essential to prevent dermal, ocular, and respiratory exposure. The choice of PPE is not merely a checklist item; it is a scientifically-grounded defense system against chemical hazards.

Table 2: Required Personal Protective Equipment

Area of ProtectionSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Quinoline and its derivatives can cause skin irritation and may be absorbed dermally[7][12]. Gloves must be inspected before use and disposed of properly after handling[7].
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Protects against splashes and potential vapors that can cause serious eye irritation[8][12][13].
Skin and Body Protection Laboratory coat; additional impervious clothing may be required for large quantities.Prevents incidental skin contact. Contaminated clothing must be removed and decontaminated before reuse[12][13][14].
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.If a fume hood is not available or for spill response, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary to prevent respiratory tract irritation[12][15].

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

The entire lifecycle of a chemical in the lab includes its eventual disposal. This process must be as meticulously planned and executed as any experimental procedure.

Step 1: Waste Segregation at the Source

Causality: Proper segregation is the cornerstone of safe and compliant chemical waste management. Halogenated organic waste must be collected separately from non-halogenated waste[16]. This is because the treatment methods differ significantly; halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize acidic gases like HCl that are produced during combustion[3][17]. Mixing waste streams leads to costly and complex disposal processes and is a common regulatory violation.

Procedure:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • Collect all materials contaminated with 4-Chloro-3-ethyl-2-methylquinoline, including unused product, solutions, and contaminated consumables (e.g., pipette tips, weighing paper), in this container.

  • Under no circumstances should this waste be poured down the sink or mixed with other waste streams[1][16].

Step 2: Containerization and Labeling

Causality: The waste container must be robust, chemically compatible, and clearly communicate its contents to prevent accidental misuse and ensure safe handling by all personnel, including waste management technicians.

Procedure:

  • Select a container made of a material compatible with chlorinated organic compounds (e.g., glass or high-density polyethylene).

  • Ensure the container has a secure, tight-fitting lid to prevent the release of vapors[16].

  • Affix a "Hazardous Waste" label to the container before adding the first drop of waste.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-Chloro-3-ethyl-2-methylquinoline."

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 3: Temporary Storage in the Laboratory

Causality: Safe temporary storage minimizes the risk of spills, reactions, and exposure within the active workspace.

Procedure:

  • Store the sealed waste container in a designated satellite accumulation area.

  • This area should be in a well-ventilated location, such as a fume hood or a ventilated cabinet.

  • Utilize secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

  • Store away from incompatible materials, particularly strong oxidizing agents[1][10].

Step 4: Final Disposal via Licensed Contractor

Causality: Federal and local regulations mandate that hazardous waste be treated and disposed of by licensed and permitted facilities[18][19]. These facilities have the engineered controls, such as high-temperature incinerators, necessary to destroy chlorinated aromatic compounds safely and effectively[2][3].

Procedure:

  • Do not allow excessive amounts of waste to accumulate[16].

  • Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Ensure all paperwork, such as waste manifests, is completed accurately.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Vapors and Ignition Sources: Ensure adequate ventilation (fume hood) and remove all sources of ignition[1][13].

  • Don PPE: Wear the appropriate PPE as outlined in Table 2, including respiratory protection.

  • Containment: Prevent the spill from spreading or entering drains[10].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as sand, diatomite, or a universal chemical binder[10][11].

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a labeled hazardous waste container for disposal[13].

  • Decontamination: Clean the spill area thoroughly.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7][12].

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists[7][12].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[12].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[7].

The Disposal Workflow: A Visual Guide

The following diagram illustrates the logical decision-making and operational flow for the proper disposal of 4-Chloro-3-ethyl-2-methylquinoline.

DisposalWorkflow cluster_prep Phase 1: Preparation & Collection cluster_mgmt Phase 2: Management & Disposition start Identify Waste: 4-Chloro-3-ethyl-2-methylquinoline assess Assess Hazards: - Acute Toxicity - Irritant - Halogenated Organic start->assess Characterize ppe Select & Don PPE: - Gloves, Goggles - Lab Coat, Respirator assess->ppe Mitigate Risk segregate Segregate as 'Halogenated Waste' ppe->segregate Handle Safely containerize Containerize & Label: - Compatible Container - Hazardous Waste Label segregate->containerize Collect store Temporary Storage: - Satellite Area - Secondary Containment containerize->store Store Securely pickup Arrange Pickup: EHS or Licensed Contractor store->pickup Schedule transport Transport to Permitted Facility pickup->transport Manifest end Final Disposition: High-Temperature Incineration transport->end Destroy

Caption: Disposal workflow for 4-Chloro-3-ethyl-2-methylquinoline.

Conclusion

The responsible disposal of 4-Chloro-3-ethyl-2-methylquinoline is a multi-step process rooted in a thorough understanding of its chemical hazards and regulatory requirements. By adhering to the principles of hazard assessment, proper PPE use, stringent waste segregation, and partnership with licensed disposal experts, we uphold our professional duty to ensure a safe laboratory environment and protect the broader ecosystem.

References

  • Disposal Methods for Chlorinated Arom
  • 4-Chloroquinoline - Material Safety D
  • 4-chloro-2-ethyl-3-methylquinoline — Chemical Substance Inform
  • SAFETY DATA SHEET - 4-Chloroquinoline. TCI Chemicals.
  • Material Safety Data Sheet - Quinoline, 96%. Fisher Scientific.
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  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Policies for Chlorinated Solvent Waste.
  • 4-Chloro-2-methylquinoline MSDS. DC Chemicals.
  • Chemical Safety Data Sheet - 4-Chloro-8-methylquinoline. ChemicalBook.
  • SAFETY DATA SHEET - 4-Chloroquinoline 1-Oxide. TCI Chemicals.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Chlorinated aromatics from the combustion of hazardous waste. Diva-portal.org.
  • 40 CFR Appendix III to Part 268 -- List of Halogenated Organic Compounds Regul
  • Halogenated Organic Liquids - Standard Oper
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  • SAFETY D
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  • 4-Chloro-3-methylquinoline. PubChem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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